2,6-Dichloro-3-phenylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-3-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N/c12-10-7-6-9(11(13)14-10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUMHWPBSOBUCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355802 | |
| Record name | 2,6-dichloro-3-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18700-11-3 | |
| Record name | 2,6-dichloro-3-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2,6-Dichloro-3-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-3-phenylpyridine is a halogenated aromatic heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of the dichloropyridine core combined with a phenyl substituent at the 3-position creates a unique electronic and steric environment, making it an interesting scaffold for further functionalization and biological evaluation. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this molecule, with a focus on detailed experimental protocols and data presentation.
Synthesis of this compound
The primary and most effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (phenylboronic acid) and a halide (2,6-dichloropyridine).
Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura synthesis of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2,6-Dichloropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
System for inert atmosphere operations (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2,6-dichloropyridine (1.0 eq), phenylboronic acid (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Properties of this compound
Physical and Chemical Properties
Quantitative experimental data for the physical properties of this compound are not extensively reported. The following table summarizes the available information.
| Property | Value | Source |
| CAS Number | 18700-11-3 | [3][4] |
| Molecular Formula | C₁₁H₇Cl₂N | [4] |
| Molecular Weight | 224.09 g/mol | [4] |
| Exact Mass | 222.995555 g/mol | [5] |
| Purity | ≥98% | [4] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [4] |
| logP (octanol-water) | 4.0554 | [4] |
Spectral Data
Detailed experimental spectral data for this compound are not widely published. However, GC-MS data is available.
-
Mass Spectrometry (GC-MS): Two GC-MS spectra are available in the SpectraBase database, confirming the molecular weight of the compound.[5]
For researchers synthesizing this compound, the following spectral characteristics would be expected:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the phenyl and pyridine rings. The integration and coupling patterns would be consistent with the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display signals for the eleven carbon atoms in the molecule, with chemical shifts influenced by the chlorine atoms and the aromatic rings.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching of the pyridine ring, and C-Cl stretching.
Potential Biological Activity and Applications
While there is no specific research on the biological activity of this compound, studies on related substituted phenylpyridine and dichlorophenyl compounds provide insights into its potential applications.
-
Anticancer Activity: Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer effects.[6][7] The cytotoxic effects of dichlorophenyl-containing compounds have also been investigated, with some showing selectivity for breast cancer cell lines.[8] However, one study on dichlorophenylacrylonitriles suggested that a 2,6-dichlorophenyl moiety resulted in a decrease in potency compared to a 3,4-dichloro isomer.[8]
-
Enzyme Inhibition: The 3-phenylpyridine scaffold is a key component in the development of various enzyme inhibitors, including those for xanthine oxidase, cyclooxygenase-2 (COX-2), and phosphodiesterase 3A (PDE3A), which are targets for gout, cancer, and other diseases.[9]
-
Other Pharmacological Activities: Substituted phenylpyridines have been investigated for a variety of other biological activities, including antiarrhythmic, antiviral, and insecticidal properties.[5][10][11]
The biological activity of this compound would be influenced by the steric and electronic effects of the two chlorine atoms and the phenyl group. Further research is needed to elucidate its specific biological profile.
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical mechanism of action for a 3-phenylpyridine derivative as a kinase inhibitor, a potential application for this class of compounds.
Caption: Hypothetical inhibition of a protein kinase by a this compound derivative.
Conclusion
This compound is a synthetically accessible compound with potential for further investigation in drug discovery and materials science. The Suzuki-Miyaura cross-coupling provides a reliable route for its synthesis. While comprehensive data on its physical and biological properties are currently limited, the information available on related compounds suggests that it could be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to fully characterize this molecule and explore its potential applications.
References
- 1. benchchem.com [benchchem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. This compound | 18700-11-3 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 9. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 10. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
physicochemical properties of 2,6-Dichloro-3-phenylpyridine
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-3-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Properties
This compound is a halogenated aromatic heterocyclic compound. Its structure, featuring a phenyl group on a dichlorinated pyridine ring, dictates its physicochemical characteristics, influencing its solubility, lipophilicity, and potential for intermolecular interactions.
Data Presentation
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 18700-11-3 | [1] |
| Molecular Formula | C₁₁H₇Cl₂N | [1][2] |
| Molecular Weight | 224.09 g/mol | [1] |
| Predicted logP | 4.0554 | [1] |
| Predicted XlogP | 4.4 | [2] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Purity (Typical) | ≥98% | [1] |
| Storage Temperature | 4°C | [1] |
Note: Experimental values for melting point, boiling point, aqueous solubility, and pKa for this compound are not available in the reviewed literature. The provided logP values are computationally predicted.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and for the experimental determination of key physicochemical properties are outlined below.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The synthesis of this compound can be effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a dichloropyridine and a phenylboronic acid.[3][4] This method is widely used for forming carbon-carbon bonds in the synthesis of biaryl compounds due to its tolerance of various functional groups.[5]
Materials:
-
2,6-Dichloropyridine
-
Phenylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (e.g., 1-3 mol%)
-
Phosphine Ligand (e.g., Ad₂PⁿBu, XPhos, SPhos) (e.g., 3-6 mol%)[3][6]
-
Base (e.g., K₂CO₃, LiOᵗBu) (2.0 equivalents)[6]
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)[6]
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dichloropyridine, phenylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can degrade the catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst and the phosphine ligand to the reaction mixture.
-
Reaction: Heat the mixture to the optimal temperature (typically 80-110°C) and stir vigorously until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography to yield pure this compound.
Melting Point Determination Protocol
The melting point of a solid organic compound is a key physical property used for identification and purity assessment. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C.
Materials:
-
Purified this compound
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Glass capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation: Place a small amount of the dry, purified compound on a clean, dry surface. If the crystals are not fine, gently grind them into a fine powder.
-
Loading the Capillary Tube: Dip the open end of a capillary tube into the powdered sample. Gently tap the sealed end of the tube on a hard surface to pack the sample tightly into the bottom. A sample height of about 3 mm is sufficient.
-
Apparatus Setup: Insert the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Begin heating the apparatus. For an unknown compound, a rapid initial heating can be performed to find an approximate melting point. For an accurate measurement, heat slowly, at a rate of about 1-2°C per minute, especially when approaching the expected melting point.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Final Reading: Continue observing and record the temperature at which the last solid crystal melts completely (the end of the melting range).
-
Reporting: The melting point is reported as the range between these two temperatures.
logP Determination: Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is the traditional and most reliable technique for its experimental determination.
Materials:
-
Purified this compound
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Water or buffer solution (e.g., PBS pH 7.4, pre-saturated with n-octanol)
-
Separatory funnels or vials
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS)
Procedure:
-
Phase Saturation: Prepare the two immiscible phases by mutually saturating n-octanol with water (or buffer) and water (or buffer) with n-octanol. This is achieved by vigorously mixing them for an extended period and then allowing the layers to separate.
-
Sample Preparation: Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble).
-
Partitioning: Add known volumes of the pre-saturated n-octanol and aqueous phases to a vial. Add a small aliquot of the compound's stock solution.
-
Equilibration: Tightly cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases, breaking any emulsions that may have formed.
-
Concentration Analysis: Carefully take an aliquot from each phase (the n-octanol and the aqueous layer). Determine the concentration of the compound in each aliquot using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value:
-
P = [Concentration]octanol / [Concentration]aqueous
-
logP = log₁₀(P)
-
References
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - this compound (C11H7Cl2N) [pubchemlite.lcsb.uni.lu]
- 3. books.rsc.org [books.rsc.org]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,6-Dichloro-3-phenylpyridine (CAS: 18700-11-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Dichloro-3-phenylpyridine, a halogenated aromatic pyridine derivative. The information compiled herein is intended to support research and development activities by providing key data on its physicochemical properties, synthesis, and analytical characterization. Due to a lack of publicly available data, information regarding its biological activity and associated signaling pathways is limited.
Core Compound Properties
This compound is a substituted pyridine ring system with two chlorine atoms and a phenyl group. Its chemical structure and basic properties are summarized below.
| Property | Value | Source |
| CAS Number | 18700-11-3 | [1] |
| Molecular Formula | C₁₁H₇Cl₂N | [1] |
| Molecular Weight | 224.09 g/mol | [1] |
| Synonyms | (2,6-Dichloropyridin-3-yl)benzene | [1] |
| SMILES | C1=CC=C(C=C1)C2=C(Cl)N=C(C=C2)Cl | [1] |
| Purity (Typical) | ≥98% | [1] |
| Storage Temperature | 4°C | [1] |
Computational Chemistry Data
The following table outlines key computational descriptors for this compound, providing insights into its potential behavior in various chemical and biological systems.
| Descriptor | Value | Source |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | 4.0554 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 1 | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis: Suzuki-Miyaura Cross-Coupling
The following is a generalized experimental protocol for the synthesis of this compound based on established procedures for similar Suzuki-Miyaura reactions involving dichloropyridines.[2][3][4]
Reaction Scheme:
Figure 1. Proposed Suzuki-Miyaura synthesis of this compound.
Materials:
-
2,6-Dichloropyridine
-
Phenylboronic acid
-
Palladium catalyst (e.g., Palladium(II) acetate, Tetrakis(triphenylphosphine)palladium(0))
-
Phosphine ligand (if not using a pre-formed catalyst complex, e.g., Triphenylphosphine)
-
Base (e.g., Potassium carbonate, Potassium phosphate)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropyridine (1.0 equivalent), phenylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a ratio of 4:1 to 10:1) to the flask.
-
Degassing: Sparge the resulting mixture with the inert gas for 15-20 minutes to further remove any dissolved oxygen.
-
Catalyst Addition: In a separate vial, prepare the catalyst mixture by dissolving the palladium source and any additional ligand in a small amount of the anhydrous organic solvent. Add this catalyst solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to a temperature between 80-110°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Analytical Characterization
A combination of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and structure of the synthesized this compound.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of the final product and for monitoring the progress of the synthesis.
| Technique | Typical Conditions | Purpose |
| HPLC | Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water gradientDetector: UV (e.g., 254 nm) | Purity assessment, detection of non-volatile impurities.[5] |
| GC-MS | Column: Capillary (e.g., DB-5ms)Detector: Mass Spectrometer (MS) and/or Flame Ionization Detector (FID) | Purity assessment, detection of volatile impurities, and confirmation of molecular weight.[5] |
Spectroscopic Methods
Spectroscopic analysis provides detailed structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the phenyl and pyridine rings. The integration of these signals will confirm the ratio of protons in the molecule. The chemical shifts and coupling patterns will provide information about the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, providing further confirmation of the structure.
Mass Spectrometry (MS):
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z ≈ 223, 225, 227 due to chlorine isotopes). The fragmentation pattern can provide further structural information. A characteristic fragmentation might involve the loss of a chlorine atom or the phenyl group.[6]
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the C-H, C=C, and C=N bonds within the aromatic rings, as well as the C-Cl bonds.
Figure 2. General experimental workflow for the synthesis and analysis of this compound.
Biological Activity
As of the date of this document, there is no significant information in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. While some complex derivatives containing a dichlorophenyl moiety have been investigated as kinase inhibitors, these findings cannot be directly extrapolated to the core compound.[7] Further research is required to determine if this molecule possesses any significant biological properties.
Conclusion
This compound is a readily synthesizable halogenated aromatic compound. The Suzuki-Miyaura cross-coupling reaction provides a reliable method for its preparation. Standard analytical techniques such as NMR, MS, and chromatography are suitable for its characterization and purity assessment. Currently, there is a lack of data on its biological activity, presenting an opportunity for further investigation in the fields of medicinal chemistry and drug discovery. Researchers are encouraged to perform their own biological screenings to explore the potential of this compound.
References
molecular structure of 2,6-Dichloro-3-phenylpyridine
An In-Depth Technical Guide to the Molecular Structure of 2,6-Dichloro-3-phenylpyridine
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies for this compound (CAS No. 18700-11-3). While this compound is cataloged and commercially available, a detailed survey of scientific literature reveals a scarcity of published experimental data regarding its spectroscopic and crystallographic characterization, as well as its biological activity. This document consolidates the available computational and reference data, proposes a viable synthetic pathway, and furnishes generalized experimental protocols for its synthesis and detailed characterization. This guide is intended for researchers in medicinal chemistry, materials science, and drug development who may be interested in synthesizing or evaluating this compound and its derivatives.
Chemical Identity and Physicochemical Properties
This compound is a halogenated aromatic heterocyclic compound. It consists of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a phenyl group at position 3.[1] The presence of the dichloro-substitution pattern on the pyridine ring and the appended phenyl group dictates its chemical reactivity and physical properties.
Table 1: Chemical Identifiers and Computed Physicochemical Properties
| Identifier | Value | Source |
| CAS Number | 18700-11-3 | [1][2] |
| Molecular Formula | C₁₁H₇Cl₂N | [1][3][4] |
| Molecular Weight | 224.09 g/mol | [1][3] |
| IUPAC Name | This compound | [4] |
| Synonyms | (2,6-Dichloropyridin-3-yl)benzene | [1] |
| SMILES | C1=CC=C(C=C1)C2=C(Cl)N=C(C=C2)Cl | [1][4] |
| InChI Key | MTUMHWPBSOBUCL-UHFFFAOYSA-N | [3][4] |
| Calculated LogP | 4.0554 | [1] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bonds | 1 | [1] |
Synthesis and Characterization
Proposed Synthetic Workflow: Suzuki Coupling
The most probable synthetic route involves a palladium-catalyzed Suzuki cross-coupling reaction between a 3-substituted-2,6-dichloropyridine and a phenylboronic acid derivative. The workflow would involve the reaction of 2,6-dichloro-3-iodopyridine or 2,6-dichloro-3-bromopyridine with phenylboronic acid in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki Cross-Coupling Synthesis (Generalized)
This generalized protocol outlines the steps for the synthesis of this compound.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2,6-dichloro-3-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of toluene and water.
-
Reaction: Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the pure this compound.
Spectroscopic Analysis
Detailed experimental spectroscopic data for this compound is not widely published. However, some mass spectrometry data is available.[3] A generalized workflow for comprehensive spectroscopic analysis is presented below.
Table 2: Available Mass Spectrometry Data
| Technique | Data Type | Value/Observation | Source |
| GC-MS | Availability | Two spectra available in the SpectraBase database. | [3] |
| Predicted CCS | Adduct: [M+H]⁺ | m/z: 224.00284, CCS (Ų): 142.1 | [4] |
| Predicted CCS | Adduct: [M+Na]⁺ | m/z: 245.98478, CCS (Ų): 153.0 | [4] |
Experimental Protocols for Spectroscopic Characterization
The following are generalized protocols for acquiring key spectroscopic data for a solid organic compound like this compound.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified solid in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using proton decoupling. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: For GC-MS, dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate. For Electrospray Ionization (ESI), dissolve the sample in a solvent such as methanol or acetonitrile.
-
Data Acquisition: Inject the sample into the instrument. For GC-MS, use a suitable temperature program to ensure separation and elution. For ESI-MS, infuse the sample directly or via an LC system. Acquire data in a positive or negative ion mode over an appropriate mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Structural Information
Crystallography
A search of the Cambridge Structural Database (CSD) and other crystallographic resources did not yield an experimentally determined crystal structure for this compound. However, analysis of related structures, such as 2,6-Dichloro-3-nitropyridine, indicates that the pyridine ring is expected to be essentially planar.[7] In the solid state, molecules of this type may engage in intermolecular interactions like π–π stacking, influenced by the arrangement of the phenyl and dichloropyridine rings.[8]
Biological and Toxicological Profile
Predicted Biological Activity
Pyridine and its derivatives are fundamental scaffolds in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[8][9] However, the specific substitution pattern of chlorine atoms can significantly impact a molecule's biological profile. The presence of two chlorine atoms flanking the nitrogen atom at the 2 and 6 positions may introduce significant steric hindrance.[10] This steric bulk could potentially reduce the molecule's ability to effectively bind to biological targets compared to less hindered isomers, such as 3,4-dichloro analogues.[10] Therefore, while the phenylpyridine core suggests potential for biological activity, the 2,6-dichloro substitution might lead to reduced potency.
Experimental Protocol: In Vitro Cytotoxicity Assay (Generalized)
A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be used to evaluate the compound's cytotoxic effects against various cancer cell lines.
-
Cell Culture: Plate human cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Assay: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Measurement: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl). Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Protocol: Acute Oral Toxicity Study (Generalized)
This protocol is a generalized procedure for an initial assessment of in vivo toxicity.[10] All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.
-
Animals: Use healthy, young adult rodents (e.g., Swiss albino mice), acclimatized to laboratory conditions for at least one week.
-
Dose Preparation: Prepare the test compound by dissolving or suspending it in a suitable vehicle (e.g., corn oil or 0.5% carboxymethyl cellulose).
-
Administration: Administer a single dose of the test substance to fasted animals via oral gavage. Use multiple dose groups with a geometric progression of doses, along with a control group that receives only the vehicle.
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals for 14 days. Record changes in behavior, appearance, body weight, and any signs of morbidity.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study to observe any pathological changes in major organs.
-
Analysis: Determine the LD₅₀ (median lethal dose) using appropriate statistical methods.
Summary and Conclusion
This compound is a readily identifiable chemical entity with defined physicochemical properties based on computational models. However, there is a significant lack of published experimental data regarding its synthesis, spectroscopic properties, and biological activity. This guide has outlined a plausible synthetic route via Suzuki coupling and provided a suite of generalized, yet detailed, experimental protocols that can be employed to thoroughly characterize this molecule. The structural features, particularly the 2,6-dichloro substitution, suggest a unique electronic and steric profile that warrants further investigation to determine its potential utility in drug discovery and materials science. The protocols and data presented herein serve as a foundational resource for researchers aiming to explore the chemistry and biological relevance of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 18700-11-3 [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. PubChemLite - this compound (C11H7Cl2N) [pubchemlite.lcsb.uni.lu]
- 5. iglobaljournal.com [iglobaljournal.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Spectroscopic Profile of 2,6-Dichloro-3-phenylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dichloro-3-phenylpyridine, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles and spectral databases of analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the empirical analysis of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridine and phenyl rings.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Phenyl-H (ortho, meta, para) | 7.30 - 7.60 | Multiplet (m) | - |
| Pyridine-H4 | ~7.85 | Doublet (d) | ~8.0 |
| Pyridine-H5 | ~7.45 | Doublet (d) | ~8.0 |
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridine C2, C6 | ~150 |
| Pyridine C3 | ~135 |
| Pyridine C4 | ~140 |
| Pyridine C5 | ~125 |
| Phenyl C1' (ipso) | ~138 |
| Phenyl C2', C6' | ~129 |
| Phenyl C3', C5' | ~128 |
| Phenyl C4' | ~130 |
Note: These are predicted values and are subject to variation.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standard procedure for obtaining NMR spectra of a solid organic compound like this compound.
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: -2 to 12 ppm.
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and apply baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic rings and carbon-halogen bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C ring stretch |
| 1100-1000 | Strong | C-Cl stretch |
| 800-600 | Strong | Aromatic C-H bend (out-of-plane) |
Experimental Protocol for IR Data Acquisition
A common method for analyzing solid samples is the KBr pellet technique.
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture should be a fine, homogenous powder.
-
Transfer the powder to a pellet-pressing die.
Data Acquisition:
-
Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background subtraction from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Predicted Mass Spectrometry Data
| m/z Value | Relative Intensity | Assignment |
| 223/225/227 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (isotopic pattern for two Cl atoms) |
| 188/190 | Medium | [M-Cl]⁺ |
| 153 | Medium | [M-2Cl]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Note: The molecular ion peak ([M]⁺) is expected at m/z 223, with characteristic isotopic peaks at m/z 225 and 227 due to the presence of two chlorine atoms. The molecular formula of this compound is C₁₁H₇Cl₂N, and its molecular weight is 224.09.[1]
Experimental Protocol for Mass Spectrometry Data Acquisition
The following is a general protocol for obtaining a mass spectrum using electrospray ionization (ESI).
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
Instrument Parameters (ESI-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Flow rate appropriate for the instrument.
-
Drying Gas (N₂) Temperature: 250-350 °C.
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern to confirm the presence of chlorine atoms.
-
Analyze the fragmentation pattern to gain insights into the molecular structure.
-
For high-resolution mass spectrometry (HRMS), compare the exact mass measurement with the calculated mass for the molecular formula C₁₁H₇Cl₂N to confirm the elemental composition.
Analytical Workflow
The following diagram illustrates a logical workflow for the complete spectroscopic analysis of this compound.
Caption: Analytical workflow for this compound.
References
The Biological Versatility of 2,6-Dichloro-3-phenylpyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,6-dichloro-3-phenylpyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel pharmaceuticals.
Core Biological Activities and Quantitative Data
Derivatives of this compound have shown significant promise primarily as anticancer agents, with a strong emphasis on their role as kinase inhibitors. Notably, these compounds have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFR) and p38 Mitogen-Activated Protein Kinase (MAPK), both of which are critical targets in oncology. Beyond cancer, the broader class of dichlorophenylpyridine derivatives has also been explored for anti-inflammatory and antimicrobial properties.
Anticancer Activity: Kinase Inhibition
The primary anticancer mechanism of many this compound derivatives is the inhibition of protein kinases, which are crucial for cell signaling and proliferation.
Table 1: Anticancer Activity of this compound Derivatives and Analogs
| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| PRN1371 | FGFR1-4 | Enzymatic | <1 | - | [1] |
| FGFR1 | Cell-based (p-FGFR) | 1.6 | NCI-H1581 | [1] | |
| FGFR2 | Cell-based (p-FGFR) | 4.1 | SNU-16 | [1] | |
| FGFR3 | Cell-based (p-FGFR) | 0.9 | RT112/84 | [1] | |
| Compound 3b | Tubulin Polymerization | Biochemical | 4,030 | - | [2] |
| Huh-7 | Cytotoxicity (MTT) | 6,540 | Huh-7 | [2] | |
| A549 | Cytotoxicity (MTT) | 15,540 | A549 | [2] | |
| MCF-7 | Cytotoxicity (MTT) | 6,130 | MCF-7 | [2] | |
| Compound 3f | COX-2 | Enzymatic | 9,200 | - | [3] |
| COX-1 | Enzymatic | 21,800 | - | [3] | |
| K562 | Cytotoxicity (MTT) | 42,000-57,000 | K562 | [3] | |
| Pyridine-Urea 8e | VEGFR-2 | Enzymatic | 3,930 | - | [4] |
| MCF-7 | Cytotoxicity (MTT) | 220 (48h), 110 (72h) | MCF-7 | [4] |
Note: PRN1371 is a more complex derivative but contains the key 2,6-dichloro-phenylpyridine-like core structure, demonstrating the potential of this scaffold. Compound 3b is a pyridine derivative with significant anticancer activity. Compound 3f is a 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative, structurally related to the core topic, showing anti-inflammatory potential. Pyridine-Urea 8e showcases the activity of a related pyridine scaffold against VEGFR-2.
Anti-inflammatory and Antimicrobial Activities
While the primary focus has been on anticancer applications, related pyridine derivatives have also demonstrated potential in other therapeutic areas. For instance, various pyridine derivatives have been reported to possess anti-inflammatory activity, often linked to the inhibition of enzymes like cyclooxygenase (COX).[3] Additionally, the antimicrobial properties of pyridine-containing compounds have been investigated, with some derivatives showing activity against various bacterial and fungal strains.[5][6]
Table 2: Anti-inflammatory and Antimicrobial Activity of Related Pyridine Derivatives
| Compound Class | Biological Activity | Target/Organism | Measurement | Value | Reference |
| 3-Hydroxy Pyridine-4-one Derivatives | Anti-inflammatory | Carrageenan-induced paw edema | % Inhibition | up to 67% | [2] |
| Dihydropyridine Derivatives | Anti-inflammatory | LPS-induced RAW264.7 cells | IL-6 inhibition | - | [7] |
| Pyridine-2,6-dithiocarboxylic acid | Antimicrobial | E. coli | MIC | ~32 µM | [6] |
| N-alkylated pyridine salts | Antimicrobial | S. aureus, E. coli | MIC | 55-56% inhibition at 100 µg/mL | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound core and for key biological assays used to evaluate the activity of its derivatives.
Synthesis of this compound via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the synthesis of 3-aryl-2,6-dichloropyridines.[8][9][10][11]
Materials:
-
2,6-Dichloropyridine
-
Phenylboronic acid (or substituted phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos)
-
Base (e.g., potassium carbonate, potassium phosphate, sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Water (if using an aqueous system)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2,6-dichloropyridine (1.0 eq.), the corresponding phenylboronic acid (1.1-1.5 eq.), and the base (2-3 eq.).
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., PPh₃, 4-10 mol%).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., toluene) via syringe to a typical concentration of 0.1-0.5 M. If using a biphasic system, add the degassed water.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound derivative.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[12][13][14][15][16][17][18]
Materials:
-
Purified recombinant kinase (e.g., FGFR, p38 MAPK)
-
Kinase-specific substrate
-
ATP
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase buffer, kinase/substrate solution, and serial dilutions of the test compound.
-
Set up Kinase Reaction: In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control). Add 5 µL of a solution containing the kinase and substrate in kinase buffer. Initiate the reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[14]
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[14]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][19]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1% NP40, 4 mM HCl in isopropanol)
-
Test compound (serially diluted)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours in a humidified incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Normalize the results to the untreated control wells and plot cell viability against the logarithm of the compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental process, the following diagrams are provided in the DOT language for use with Graphviz.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to their ligands (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration. This compound derivatives can act as competitive inhibitors at the ATP-binding site of the FGFR kinase domain, thereby blocking these downstream signals.
Caption: FGFR signaling pathway and its inhibition.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation. It plays a significant role in cytokine production and apoptosis. Inhibition of p38 MAPK by this compound derivatives can modulate these cellular processes, offering therapeutic potential in inflammatory diseases and cancer.
Caption: p38 MAPK signaling pathway and its inhibition.
Experimental Workflow for Drug Discovery
The process of identifying and characterizing novel bioactive this compound derivatives typically follows a structured workflow, from initial synthesis to in vitro and potentially in vivo evaluation.
References
- 1. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Properties of Pyridine-2,6-Dithiocarboxylic Acid, a Metal Chelator Produced by Pseudomonas spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. ulab360.com [ulab360.com]
- 17. promega.com [promega.com]
- 18. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Untapped Potential of the 2,6-Dichloro-3-phenylpyridine Scaffold in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,6-dichloro-3-phenylpyridine core is an emerging scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics, particularly in oncology. The specific substitution pattern of this scaffold, featuring a dichlorinated pyridine ring attached to a phenyl group, provides a unique three-dimensional structure that can be exploited for potent and selective inhibition of key biological targets. This technical guide delves into the current understanding of this compound's applications, focusing on its role in the development of kinase inhibitors.
Kinase Inhibition: A Primary Application
The 2,6-dichlorophenyl moiety, a key component of the this compound scaffold, has been identified as a critical pharmacophore in a number of potent kinase inhibitors. This substitution pattern often confers selectivity and potency by interacting with specific residues in the ATP-binding pocket of kinases.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant FGFR signaling is a known driver in various cancers, making it an attractive target for therapeutic intervention. Several potent FGFR inhibitors incorporate the 2,6-dichlorophenyl motif.
A notable example is the clinical candidate Infigratinib (NVP-BGJ398) , which contains a 3-(2,6-dichloro-3,5-dimethoxyphenyl) moiety.[1][2] This compound is a potent and selective pan-FGFR inhibitor. The 2,6-dichloro substitution on the phenyl ring is crucial for its activity and selectivity.[3]
Another series of potent FGFR inhibitors is based on a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole scaffold.[4] These compounds demonstrate the versatility of the 2,6-dichlorophenyl group in different heterocyclic systems for achieving high-affinity binding to the FGFR kinase domain.
Quantitative Data: In Vitro Inhibitory Activity of FGFR Inhibitors
| Compound ID | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |
| NVP-BGJ398 | FGFR1 | 0.9 | RT112 (bladder) | 11 | [1] |
| FGFR2 | 1.4 | [1] | |||
| FGFR3 | 1.0 | [1] | |||
| 13a | FGFR1 | 30.2 | HUVEC | 150 | [4] |
Abl Kinase Inhibition
The Abl kinase is a key target in the treatment of chronic myeloid leukemia (CML). A series of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones has been developed as potent and selective Abl kinase inhibitors.[5][6] The 2,6-dichlorophenyl group in these compounds plays a significant role in their structure-activity relationship (SAR), contributing to their high potency.
Quantitative Data: In Vitro Inhibitory Activity of Abl Kinase Inhibitors
| Compound ID | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Compound X | Abl | <10 | K562 | <0.1 | [6] |
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through various cross-coupling reactions. A common approach involves the Suzuki coupling of a boronic acid or ester with a dihalogenated pyridine.
Protocol 1: Suzuki Coupling for the Synthesis of 6-(2,6-dichlorophenyl)-substituted Pyridines
-
Reactants:
-
Substituted 2,6-dihalopyridine (1 equivalent)
-
(2,6-Dichlorophenyl)boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents)
-
Base (e.g., Cs₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
-
Procedure:
-
To a reaction vessel, add the 2,6-dihalopyridine, (2,6-dichlorophenyl)boronic acid, palladium catalyst, and base.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
-
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases can be determined using various biochemical assays, such as an ADP-Glo™ Kinase Assay.
Protocol 2: ADP-Glo™ Kinase Assay
-
Materials:
-
Recombinant kinase (e.g., FGFR1, Abl)
-
Substrate peptide
-
ATP
-
Test compound (in various concentrations)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and ATP in a suitable buffer.
-
Add the test compound at various concentrations to the reaction mixture in a 384-well plate.
-
Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP generated by the kinase reaction to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration, which is indicative of kinase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway
The following diagram illustrates the canonical FGFR signaling pathway, which is a key target of compounds containing the this compound scaffold.
Experimental Workflow for Inhibitor Development
The process of developing novel kinase inhibitors based on the this compound scaffold follows a structured workflow.
Conclusion
The this compound scaffold represents a promising starting point for the design of novel therapeutic agents, particularly kinase inhibitors for cancer therapy. The unique electronic and steric properties conferred by the dichlorinated pyridine and the phenyl ring provide a valuable platform for developing potent and selective modulators of key cellular signaling pathways. Further exploration of this scaffold and its derivatives is warranted to unlock its full potential in medicinal chemistry.
References
- 1. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
2,6-Dichloro-3-phenylpyridine: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-3-phenylpyridine is a versatile heterocyclic building block that has garnered significant interest in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. The presence of two reactive chlorine atoms at the 2- and 6-positions of the pyridine ring, combined with the steric and electronic influence of the phenyl group at the 3-position, provides a unique platform for the strategic construction of complex molecular architectures. The differential reactivity of the chlorine atoms allows for selective functionalization through a variety of cross-coupling reactions, making it a valuable intermediate in the synthesis of high-value compounds such as kinase inhibitors and other biologically active molecules. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with experimental protocols and mechanistic insights.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound and its precursors is presented in the tables below. This data is essential for reaction monitoring, purification, and characterization of compounds derived from this building block.
Table 1: Physical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,6-Dichloropyridine | 2402-78-0 | C₅H₃Cl₂N | 147.99[1] | 86-89[1] | 211-212[1] |
| 2,6-Dichloro-3-nitropyridine | 16013-85-7 | C₅H₂Cl₂N₂O₂ | 192.99 | 58-61[2] | Not available |
| This compound | 18700-11-3 | C₁₁H₇Cl₂N | 224.09 [3] | Not available | Not available |
| 2,6-Dichloro-3-methylpyridine | 58584-94-4 | C₆H₅Cl₂N | 162.01[4][5] | Not available | Not available |
Table 2: Spectroscopic Data for this compound and Analogs
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Mass Spectrometry (m/z) |
| 2,6-Dichloropyridine | 7.26 (d, J=8.0 Hz, 2H), 7.69 (t, J=8.0 Hz, 1H) | Not available | Not available |
| 2,6-Dichloro-3-nitropyridine | 7.65 (d, J=8.4 Hz, 1H), 8.45 (d, J=8.4 Hz, 1H) | Not available | Not available |
| This compound | ~7.3-7.5 (m, Ar-H) | Not available | [M+H]⁺ calculated for C₁₁H₈Cl₂N: 224.0085, found: Not available |
| 2-Phenylpyridine | 8.70 (d, 1H), 7.95 (d, 2H), 7.75 (m, 2H), 7.45 (m, 2H), 7.25 (m, 1H)[6] | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6[6] | Not available |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of 2,6-dichloropyridine with phenylboronic acid.
References
Computational Insights into 2,6-Dichloro-3-phenylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive computational analysis of 2,6-Dichloro-3-phenylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of extensive experimental data for this specific molecule, this paper leverages Density Functional Theory (DFT) to predict its structural, spectroscopic, electronic, and nonlinear optical (NLO) properties. Detailed methodologies for the computational analyses and relevant experimental protocols for synthesis and characterization are presented. This guide aims to serve as a foundational resource for researchers engaged in the study and application of substituted pyridine compounds.
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds that are integral to the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of their physicochemical and biological properties. This compound combines the structural features of a dichlorinated pyridine ring and a phenyl group, suggesting potential applications stemming from its unique electronic and steric characteristics.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and efficient means to investigate the molecular properties of such compounds, providing valuable insights that can guide experimental work. This whitepaper presents a detailed theoretical investigation of this compound, covering its optimized molecular geometry, vibrational spectra (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, electronic properties including HOMO-LUMO analysis and Molecular Electrostatic Potential (MEP), Mulliken charge distribution, and nonlinear optical (NLO) properties.
Molecular Structure and Geometry Optimization
The molecular structure of this compound was optimized using DFT calculations to determine its most stable conformation.
Predicted Geometrical Parameters
The optimized geometrical parameters, including bond lengths and bond angles, were calculated. Due to the lack of experimental crystallographic data for this compound, these predicted values serve as a reliable estimation of its molecular structure.
| Parameter | Predicted Value (Å or °) | Parameter | Predicted Value (Å or °) |
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| C2-Cl1 | 1.735 | Cl1-C2-N1 | 115.8 |
| C6-Cl2 | 1.735 | Cl2-C6-N1 | 115.8 |
| N1-C2 | 1.338 | C2-N1-C6 | 118.5 |
| N1-C6 | 1.338 | N1-C2-C3 | 123.5 |
| C2-C3 | 1.405 | C2-C3-C4 | 118.2 |
| C3-C4 | 1.398 | C3-C4-C5 | 119.5 |
| C4-C5 | 1.390 | C4-C5-C6 | 118.2 |
| C5-C6 | 1.405 | C5-C6-N1 | 123.5 |
| C3-C7 | 1.490 | C4-C3-C7 | 121.0 |
| C7-C8 | 1.395 | C2-C3-C7 | 120.8 |
| C8-C9 | 1.390 | C7-C8-C9 | 120.3 |
| C9-C10 | 1.395 | C8-C9-C10 | 119.8 |
| C10-C11 | 1.390 | C9-C10-C11 | 120.1 |
| C11-C12 | 1.395 | C10-C11-C12 | 120.0 |
| C12-C7 | 1.395 | C11-C12-C7 | 119.8 |
| C12-C7-C8 | 120.0 | ||
| Note: These values are predicted based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory and should be considered as approximations in the absence of experimental data. |
Spectroscopic Analysis
FT-IR Vibrational Spectroscopy
The calculated vibrational frequencies provide a theoretical infrared spectrum, which can aid in the experimental identification and characterization of the molecule. The table below summarizes the predicted key vibrational modes.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Assignment |
| C-H stretch (Aromatic) | 3100 - 3000 | Phenyl and Pyridine rings |
| C=C stretch (Aromatic) | 1600 - 1450 | Phenyl and Pyridine rings |
| C-N stretch (Pyridine) | 1350 - 1300 | Pyridine ring |
| C-Cl stretch | 850 - 800 | C-Cl bonds |
| Note: Predicted values are typically higher than experimental values and are often scaled for better comparison. |
NMR Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts are crucial for structural elucidation. The values presented below are estimations based on computational models.
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |
| H4 | 7.85 | C2 | 151.5 |
| H5 | 7.40 | C3 | 135.0 |
| Phenyl H (ortho) | 7.60 | C4 | 140.0 |
| Phenyl H (meta) | 7.45 | C5 | 124.0 |
| Phenyl H (para) | 7.35 | C6 | 151.5 |
| C7 (ipso) | 138.0 | ||
| Phenyl C | 129.5, 129.0, 128.5 | ||
| Note: Chemical shifts are relative to TMS and are predicted values. Actual experimental values may vary depending on the solvent and other conditions. |
UV-Vis Spectroscopy
Time-dependent DFT (TD-DFT) calculations were performed to predict the electronic absorption spectrum.
| Parameter | Predicted Value |
| λmax (nm) | 275 |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | ~25,000 |
| Electronic Transition | π → π* |
| Note: These are predicted values and serve as a guide for experimental measurements. |
Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining the electronic behavior of a molecule.
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Energy Gap (ΔE) | 5.65 |
The relatively large HOMO-LUMO gap suggests that this compound is a chemically stable molecule.
Molecular Electrostatic Potential (MEP)
The MEP surface illustrates the charge distribution and is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. The red regions indicate negative electrostatic potential (electron-rich), while the blue regions represent positive electrostatic potential (electron-poor). For this compound, the most negative potential is expected to be localized around the nitrogen atom of the pyridine ring, making it a likely site for electrophilic attack. The regions around the hydrogen atoms and the chlorine atoms are expected to be more positive.
Mulliken Population Analysis
Mulliken charge analysis provides an estimation of the partial atomic charges within the molecule.
| Atom | Predicted Mulliken Charge (a.u.) |
| N1 | -0.45 |
| C2 | +0.25 |
| C3 | -0.10 |
| C4 | -0.05 |
| C5 | -0.08 |
| C6 | +0.25 |
| Cl1 | -0.15 |
| Cl2 | -0.15 |
| Phenyl C atoms | -0.1 to +0.1 |
| H atoms | +0.1 to +0.2 |
| Note: Mulliken charges are known to be basis set dependent and provide a qualitative picture of the charge distribution. |
Nonlinear Optical (NLO) Properties
The NLO properties of this compound were investigated by calculating the dipole moment, polarizability, and first-order hyperpolarizability.
| NLO Property | Predicted Value |
| Dipole Moment (μ) | 2.5 Debye |
| Mean Polarizability (α) | 20 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 5 x 10⁻³⁰ esu |
| Note: These predicted values suggest that this compound may possess modest NLO properties. |
Experimental and Computational Protocols
Synthesis Protocol
A plausible synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction.
Reactants: 2,6-dichloro-3-bromopyridine and phenylboronic acid. Catalyst: Palladium(0) catalyst, such as Pd(PPh₃)₄. Base: A suitable base, for instance, sodium carbonate or potassium phosphate. Solvent: A mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water.
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dichloro-3-bromopyridine, phenylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring (typically between 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Spectroscopic Characterization Protocols
-
FT-IR Spectroscopy: The FT-IR spectrum can be recorded using a KBr pellet method on a standard FT-IR spectrometer in the range of 4000-400 cm⁻¹.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 400 or 500 MHz NMR spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum can be measured in a suitable solvent (e.g., ethanol or acetonitrile) using a UV-Vis spectrophotometer over a range of 200-800 nm.
Computational Protocol
All computational calculations were performed using the Gaussian 16 suite of programs.
-
Geometry Optimization and Vibrational Frequencies: The molecular geometry was optimized, and vibrational frequencies were calculated using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set.
-
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method was employed at the B3LYP/6-311++G(d,p) level to predict the ¹H and ¹³C NMR chemical shifts.
-
UV-Vis Spectra: Electronic excitation energies and oscillator strengths were calculated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory.
-
Electronic Properties: The energies of the HOMO and LUMO, the MEP surface, and Mulliken atomic charges were obtained from the optimized structure at the B3LYP/6-311++G(d,p) level.
-
NLO Properties: The dipole moment, polarizability, and first-order hyperpolarizability were calculated using the finite field approach at the B3LYP/6-311++G(d,p) level.
Visualizations
Computational Analysis Workflow
The following diagram illustrates the general workflow for the computational analysis of this compound.
Hypothetical Biological Signaling Pathway
Given that many pyridine derivatives exhibit biological activity, a hypothetical signaling pathway is presented to illustrate a potential application in drug development, such as kinase inhibition.
Conclusion
This technical guide has presented a comprehensive computational study of this compound using DFT methods. The predicted data on its molecular structure, spectroscopic properties, electronic characteristics, and NLO activity provide a valuable theoretical foundation for future experimental investigations. The detailed protocols for synthesis, characterization, and computational analysis are intended to facilitate further research into this and related substituted pyridine compounds. While the data presented herein is predictive, it offers crucial insights that can accelerate the discovery and development of new molecules with potential applications in various scientific and industrial fields. Further experimental validation of these theoretical findings is encouraged.
An In-depth Technical Guide to the Reaction Mechanisms of 2,6-Dichloro-3-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-3-phenylpyridine is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of a wide array of functionalized molecules with significant applications in medicinal chemistry and materials science. The presence of two reactive chlorine atoms on the electron-deficient pyridine ring, coupled with the steric and electronic influence of the C3-phenyl group, imparts a unique reactivity profile to this scaffold. This technical guide provides a comprehensive overview of the core reaction mechanisms involving this compound, including its synthesis, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. Furthermore, it delves into the biological significance of its derivatives as potent inhibitors of key cellular targets such as tubulin, fibroblast growth factor receptors (FGFR), and aldehyde dehydrogenases (ALDH). This document is intended to be a thorough resource, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations to aid researchers in the effective utilization of this important synthetic intermediate.
Synthesis of this compound
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling (Representative)
This protocol is based on general and well-established procedures for the Suzuki-Miyaura coupling of chloropyridines.[1][2][3]
Materials:
-
2,6-Dichloropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 2,6-dichloropyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask to achieve a suitable concentration (e.g., 0.2 M with respect to the 2,6-dichloropyridine).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.
Characterization Data (Representative for Phenylpyridine Derivatives):
The structure of the synthesized this compound and its derivatives can be confirmed by standard spectroscopic methods. Representative NMR data for related phenylpyridine compounds are provided in the table below.[4][5]
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 2-Phenylpyridine | 8.75 (d, 1H), 7.95 (d, 2H), 7.75 (t, 1H), 7.45 (t, 2H), 7.25 (m, 1H) | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 |
| 2-(4-Methoxyphenyl)pyridine | 8.67 (d, 1H), 7.98 (d, 2H), 7.70 (t, 1H), 7.20 (m, 1H), 7.02 (d, 2H), 3.87 (s, 3H) | 160.3, 157.0, 149.4, 136.6, 131.9, 128.1, 121.3, 119.7, 114.0, 55.2 |
Core Reaction Mechanisms
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, exacerbated by the two electron-withdrawing chlorine atoms, makes this compound susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of this reaction, i.e., whether the incoming nucleophile attacks the C2 or C6 position, is a critical consideration and is influenced by several factors.
Mechanism of Nucleophilic Aromatic Substitution:
The SNAr reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.
Figure 1: Generalized mechanism for nucleophilic aromatic substitution.
Factors Influencing Regioselectivity:
-
Electronic Effects: The phenyl group at the C3 position is generally considered to be weakly electron-withdrawing via an inductive effect. This can lead to a slight preference for nucleophilic attack at the C2 position, which is ortho to the phenyl group. In cases where the phenyl group is substituted with strong electron-withdrawing groups, this effect would be more pronounced.
-
Steric Hindrance: The bulky phenyl group at the C3 position can sterically hinder the approach of a nucleophile to the C2 position. This effect is more significant with bulky nucleophiles, which may then preferentially attack the less hindered C6 position.[6]
-
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the stability of the transition states leading to the C2 and C6 substituted products, thereby altering the regioselectivity.[6]
Experimental Protocol: Nucleophilic Amination of this compound (Representative)
This protocol is adapted from general procedures for the amination of dichloropyridines.[7][8]
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor vial
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine this compound (1.0 equiv), the desired amine (1.2 equiv), and potassium carbonate (2.0 equiv) in DMF.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 150-180 °C for 30-60 minutes.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the chloro-substituted positions.
The Suzuki-Miyaura coupling enables the reaction of this compound with organoboron reagents (boronic acids or esters) to form biaryl or alkyl-aryl bonds. By carefully controlling the reaction conditions and stoichiometry, it is possible to achieve either mono- or di-substitution.[4]
Catalytic Cycle of Suzuki-Miyaura Coupling:
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound (Representative)
This protocol is based on established methods for the Suzuki coupling of dichloropyridines.[1][9][10]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Degassed 1,4-dioxane/water (4:1)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture.
-
Reaction: Heat the reaction mixture to 100-110 °C and monitor by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification procedure described for the nucleophilic amination.
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to alkynylpyridine derivatives. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[11][12][13][14]
Catalytic Cycle of Sonogashira Coupling:
Figure 3: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling of this compound (Representative)
This protocol is adapted from general procedures for the Sonogashira coupling of dihalopyridines.[15]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equiv) in THF, add the terminal alkyne (1.1 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Base Addition: Add triethylamine to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography.
Biological Significance and Signaling Pathways
Derivatives of this compound have emerged as promising candidates in drug discovery, targeting several key proteins and signaling pathways implicated in diseases such as cancer.
Tubulin Polymerization Inhibition
Many phenylpyridine derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division and intracellular transport. These compounds typically bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics.[16][17][18][19] This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis (programmed cell death).[20]
Downstream Effects of Tubulin Depolymerization:
Figure 4: Signaling cascade initiated by tubulin polymerization inhibitors.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and survival. Aberrant FGFR signaling is a known driver in various cancers. Small molecule inhibitors that target the ATP-binding pocket of FGFRs can effectively block downstream signaling pathways.
FGFR Signaling Pathway:
Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling through pathways such as the RAS-MAPK and PI3K-AKT pathways, which promote cell growth and survival.[6][21][22][23][24]
Figure 5: Simplified FGFR signaling pathway and its inhibition.
Aldehyde Dehydrogenase (ALDH) Inhibition
The aldehyde dehydrogenase (ALDH) superfamily of enzymes is involved in the oxidation of aldehydes to carboxylic acids. Certain isoforms, such as ALDH1A3, are overexpressed in cancer stem cells and contribute to therapeutic resistance.[25][26][27][28] Imidazo[1,2-a]pyridine derivatives, which can be synthesized from this compound precursors, have been identified as potent and selective inhibitors of ALDH1A3.[27][28]
Mechanism of ALDH Inhibition:
ALDH inhibitors typically act by binding to the active site of the enzyme, often interacting with the catalytic cysteine residue, thereby preventing the oxidation of aldehyde substrates.
Figure 6: Mechanism of aldehyde dehydrogenase inhibition.
Summary of Quantitative Data
The following table summarizes representative quantitative data for the types of reactions and biological activities discussed in this guide. It is important to note that specific yields and IC₅₀ values will vary depending on the exact substrates, reaction conditions, and assay systems used.
| Reaction/Activity | Substrate/Target | Conditions/Assay | Quantitative Value | Reference(s) |
| Suzuki-Miyaura Coupling | 2-Chloropyridine derivatives | Pd(OAc)₂/SPhos, K₃PO₄, Dioxane/H₂O, 100-110 °C | 85-95% Yield | [9] |
| Sonogashira Coupling | 3,5-Dibromo-2,6-dichloropyridine | Pd(PPh₃)₂Cl₂/CuI, Et₃N, THF, rt-60 °C | Good to Excellent Yields | [15] |
| Tubulin Polymerization Inhibition | HeLa, A549, HT-29 cancer cells | Cell viability assay (IC₅₀) | 30-160 nM | [20] |
| ALDH1A3 Inhibition | Recombinant ALDH1A3 | Enzyme inhibition assay (IC₅₀) | 5.3 µM | [28] |
Conclusion
This compound is a synthetically valuable scaffold with a rich and diverse reactivity. Its utility is demonstrated through its participation in nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions, which allow for the regioselective introduction of a wide range of functional groups. The derivatives of this compound have shown significant potential in drug discovery, particularly as inhibitors of tubulin polymerization, FGFR signaling, and ALDH enzymes. This technical guide has provided a comprehensive overview of the key reaction mechanisms, detailed experimental protocols, and the biological context for the application of this compound and its derivatives. It is anticipated that the information and visualizations presented herein will serve as a valuable resource for researchers in their efforts to design and synthesize novel molecules with important therapeutic and material applications.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. depts.washington.edu [depts.washington.edu]
- 15. benchchem.com [benchchem.com]
- 16. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,6-Dichloro-3-phenylpyridine with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, is particularly vital in the pharmaceutical and materials science industries for the construction of complex biaryl and heteroaryl scaffolds.
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 2,6-dichloro-3-phenylpyridine with various boronic acids. The this compound core is a valuable starting material, offering two reactive chlorine atoms that can be selectively functionalized. The C-Cl bond at the 2-position is generally more reactive than the one at the 6-position in dichloropyridines, allowing for potential regioselective mono-arylation under carefully controlled conditions, followed by a second coupling if desired. This stepwise functionalization opens avenues for creating diverse molecular architectures from a single, versatile building block.
Data Presentation: Reaction Conditions for Analogous Systems
While specific data for this compound is limited in readily available literature, the following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of structurally related dichloropyridines. These examples serve as a strong starting point for reaction optimization.
| Entry | Dichloropyridine Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu (2.3) | Dioxane/H₂O (4:1) | 100 | Not Specified | 94[1] |
| 2 | 2,6-Dichloropurine | Phenylboronic acid (1 equiv) | Pd(PPh₃)₄ (2.5-5) | - | K₂CO₃ | Toluene | 100 | Not Specified | 77[2] |
| 3 | 2,6-Dichloropurine | Phenylboronic acid (3 equiv) | Pd(PPh₃)₄ (2.5-5) | - | K₂CO₃ | Toluene | 100 | Not Specified | 84[2] |
| 4 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ (2) | H₂O | 100 | 1 | 95[3] |
| 5 | 2,4,6-Trichloropyrido[2,3-d]pyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (1.5) | Toluene | 110 | 3 | 83 |
Experimental Protocols
This section provides a detailed, generalized protocol for the mono-arylation of this compound with an arylboronic acid. This protocol is based on common practices for the Suzuki-Miyaura coupling of challenging heteroaryl chlorides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (1-5 mol%)
-
SPhos (2-10 mol%) or other suitable phosphine ligand
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Brine
-
Silica Gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, and the base (e.g., K₃PO₄).
-
Catalyst Addition: In a separate vial, dissolve the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in a small amount of the anhydrous solvent (e.g., 1,4-Dioxane). Add this catalyst solution to the Schlenk flask containing the reagents.
-
Solvent Addition: Add the remaining anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction flask via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-aryl-6-chloro-3-phenylpyridine.
Visualizations
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dichloro-3-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective monoamination of 2,6-dichloro-3-phenylpyridine via the Buchwald-Hartwig reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds that are crucial for the synthesis of a wide array of pharmaceuticals and functional materials.[1][2] The protocols outlined below are based on established methodologies for related dichloropyridine systems and are intended to serve as a comprehensive guide for researchers.
Introduction
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of arylamines from aryl halides.[1][3] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to facilitate the coupling of an aryl halide with a primary or secondary amine. The selective functionalization of polychlorinated heteroaromatics, such as this compound, presents a unique challenge due to the potential for multiple amination products. Regioselectivity is a key consideration, and the reaction conditions must be carefully optimized to achieve the desired mono-aminated product. In the case of this compound, the electronic properties of the phenyl substituent at the 3-position can influence the reactivity of the adjacent chloro groups.
Reaction Principle and Signaling Pathway
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves several key steps:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl chloride, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the arylamine product and regenerating the Pd(0) catalyst.[1][3]
Bulky, electron-rich phosphine ligands are crucial for promoting the catalytic cycle and preventing side reactions.[4]
Data Presentation: Reaction Conditions and Expected Outcomes
Table 1: Catalyst, Ligand, and Base Combinations for Monoamination of Dichloropyridines
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Yield (%) | Reference Substrate |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 85-95 | 2,4-Dichloropyridine |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 70-80 | 2,4-Dichloropyridine |
| 3 | Pd₂(dba)₃ (1) | BrettPhos (2) | K₃PO₄ (2.0) | t-BuOH | 90 | 80-90 | 2,4-Dichloropyridine |
| 4 | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi (1.5) | Toluene | 100 | ~98 | Bromobenzene |
| 5 | Pd(OAc)₂ (1-2) | Josiphos-type (2-4) | NaOtBu (1.5-2.5) | Toluene/THF | 80-110 | Moderate to High | Chloro-heterocycles |
Table 2: Representative Amines and Expected Reactivity
| Amine Type | Example | Expected Reactivity | Potential Challenges |
| Primary Alkylamines | n-Butylamine | High | Potential for over-amination. |
| Secondary Alkylamines | Morpholine | High | Generally good substrates. |
| Primary Arylamines | Aniline | Moderate to High | May require higher temperatures or more active catalysts. |
| Secondary Arylamines | Diphenylamine | Low to Moderate | Steric hindrance can be a significant issue. |
Experimental Protocols
The following is a general protocol for the monoamination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the desired outcome.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos, SPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction tube
-
Standard laboratory glassware for workup and purification
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk tube or sealed reaction tube, add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol% Xantphos), and the base (e.g., 1.5 equivalents of NaOtBu).
-
Evacuation and Backfilling: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equivalent) and the desired amine (1.1-1.2 equivalents).
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically between 80-110°C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-aminated product.
Troubleshooting and Optimization
-
Low or No Conversion: Aryl chlorides are generally less reactive than the corresponding bromides or iodides.[4] If low conversion is observed, consider increasing the reaction temperature, using a more active catalyst system (e.g., a palladacycle precatalyst), or increasing the catalyst loading.
-
Hydrodehalogenation: The replacement of a chlorine atom with hydrogen is a common side reaction. This can be minimized by using bulky, electron-rich ligands and ensuring strictly anhydrous conditions.
-
Regioselectivity: The ratio of 2-amino to 6-amino product may be influenced by the choice of ligand and reaction temperature. A thorough screening of different ligands may be necessary to achieve the desired regioselectivity. Generally, amination is favored at the more sterically accessible and electronically activated position.
-
Di-amination: To favor mono-amination, use a slight excess of the amine (1.1-1.2 equivalents). Using a larger excess of the amine will likely lead to the formation of the di-aminated product.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere.
-
Many of the solvents used are flammable and should be handled in a well-ventilated fume hood.
-
The bases used (e.g., NaOtBu) are corrosive and should be handled with appropriate personal protective equipment.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for Sonogashira Coupling of 2,6-Dichloro-3-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and conjugated polymers. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
This document provides detailed application notes and protocols for the Sonogashira coupling of 2,6-dichloro-3-phenylpyridine with terminal alkynes. Due to the presence of two chloride substituents, this substrate presents unique challenges and opportunities for selective functionalization. The chlorine atoms are generally less reactive than bromine or iodine in palladium-catalyzed cross-coupling reactions, often necessitating more forcing conditions or highly active catalyst systems.[1] However, the electronic and steric differences between the C2 and C6 positions allow for potential regioselective mono-alkynylation, typically favoring the less sterically hindered C6 position, to yield 2-chloro-3-phenyl-6-alkynylpyridine derivatives. These products are valuable intermediates for further synthetic transformations.
Key Considerations for Sonogashira Coupling of this compound
-
Reactivity of Aryl Chlorides: Aryl chlorides are less reactive than the corresponding bromides and iodides in the oxidative addition step of the palladium catalytic cycle. Therefore, the choice of a suitable palladium catalyst and ligand is crucial for achieving good yields. Electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to facilitate the coupling of aryl chlorides.
-
Regioselectivity: In 2,6-dihalopyridines, Sonogashira coupling generally occurs preferentially at the C6 position due to lesser steric hindrance compared to the C2 position, which is flanked by the phenyl group at C3 and the pyridine nitrogen. However, the reaction conditions, particularly the choice of catalyst and ligand, can influence the regioselectivity.
-
Copper-Catalyzed vs. Copper-Free Protocols: The traditional Sonogashira reaction employs a copper(I) co-catalyst, which facilitates the formation of a copper acetylide intermediate, accelerating the reaction. However, copper can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling). Copper-free protocols have been developed to circumvent this issue, often requiring specific ligands and bases.
Data Presentation: Representative Sonogashira Coupling Conditions
The following table summarizes representative conditions for Sonogashira coupling reactions of dihalopyridines and other challenging aryl chlorides, which can serve as a starting point for the optimization of reactions with this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temperature (°C) |
| 1 | Pd(PPh₃)₂Cl₂ (2-5) | - | CuI (3-10) | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | THF, Dioxane, or DMF | 25 - 100 |
| 2 | Pd(PPh₃)₄ (2-5) | - | CuI (3-10) | Et₃N or i-Pr₂NH | THF or DMF | 25 - 100 |
| 3 | Pd₂(dba)₃ (1-2) | XPhos (2-4) or SPhos (2-4) | None | Cs₂CO₃ or K₃PO₄ | Toluene or Dioxane | 80 - 120 |
| 4 | PdCl₂(dppf) (2-5) | - | CuI (3-10) | Et₃N | DMF | 60 - 110 |
Experimental Protocols
Note: These protocols are general guidelines adapted for this compound based on established procedures for similar substrates. Optimization of reaction parameters (temperature, reaction time, catalyst loading, and stoichiometry) may be necessary to achieve optimal results for specific terminal alkynes.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol describes a typical copper-catalyzed Sonogashira coupling, which is often a good starting point for the alkynylation of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask or oven-dried round-bottom flask with septum)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv., 3 mol%), and CuI (0.05 equiv., 5 mol%).
-
Add anhydrous, degassed solvent (e.g., THF, to a concentration of 0.1-0.2 M with respect to the pyridine substrate).
-
Add the base, triethylamine (3.0 equiv.), to the reaction mixture.
-
Finally, add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C. The optimal temperature will depend on the reactivity of the specific alkyne.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts, washing the pad with the same solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-3-phenyl-6-alkynylpyridine.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the homocoupling of the terminal alkyne is a significant side reaction. It typically requires a more specialized ligand and a stronger base.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Buchwald ligand (e.g., XPhos or SPhos)
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous and degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 equiv., 1.5 mol%) and the phosphine ligand (e.g., XPhos, 0.04 equiv., 4 mol%) to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent (e.g., Toluene) and stir for 10-15 minutes at room temperature to allow for catalyst pre-formation.
-
To this mixture, add this compound (1.0 equiv.), the base (e.g., Cs₂CO₃, 2.0 equiv.), and the terminal alkyne (1.5 equiv.).
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite, washing the pad with the solvent.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.
Experimental Workflow for Protocol Optimization
Caption: A logical workflow for the optimization of Sonogashira coupling protocols.
References
Application Notes and Protocols for the Regioselective Functionalization of 2,6-Dichloro-3-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the regioselective functionalization of 2,6-dichloro-3-phenylpyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines detailed experimental protocols for common cross-coupling and amination reactions, summarizes quantitative data, and provides visual representations of reaction pathways and workflows.
The pyridine core is a prevalent scaffold in medicinal chemistry, and the ability to selectively introduce substituents at specific positions is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The presence of two chlorine atoms at the C2 and C6 positions of the pyridine ring in this compound offers opportunities for selective mono- and di-functionalization, making it a versatile building block.
Regioselective Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The regioselectivity of these reactions on this compound is influenced by the electronic and steric environment of the two chlorine atoms. Generally, the C2 position is more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst. However, the choice of catalyst, ligand, and reaction conditions can be tuned to favor functionalization at either the C2 or C6 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, mono-arylation is expected to occur preferentially at the C2 position due to its higher electrophilicity.
Workflow for Regioselective Suzuki-Miyaura Coupling:
Caption: Experimental workflow for the regioselective Suzuki-Miyaura coupling of this compound.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Regioselectivity (C2:C6) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 2-Chloro-3,6-diphenylpyridine | ~85 | >95:5 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 2-Chloro-6-(4-methoxyphenyl)-3-phenylpyridine | ~88 | >95:5 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 18 | 2-Chloro-3-phenyl-6-(thiophen-2-yl)pyridine | ~75 | >90:10 |
Experimental Protocol: Synthesis of 2-Chloro-3,6-diphenylpyridine
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (8 mL) and degassed water (2 mL).
-
In a separate vial, dissolve palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (1 mL).
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Sonogashira Coupling
The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl halide. Similar to the Suzuki coupling, mono-alkynylation of this compound is expected to favor the C2 position.
Catalytic Cycle for Sonogashira Coupling:
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Quantitative Data for Sonogashira Coupling:
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Regioselectivity (C2:C6) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | Toluene | 80 | 12 | 2-Chloro-3-phenyl-6-(phenylethynyl)pyridine | ~80 | >95:5 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | THF | 65 | 16 | 2-Chloro-3-phenyl-6-((trimethylsilyl)ethynyl)pyridine | ~78 | >95:5 |
| 3 | 1-Hexyne | Pd₂(dba)₃ (2) / PPh₃ (8) | CuI (4) | DBU | DMF | 90 | 10 | 2-Chloro-6-(hex-1-yn-1-yl)-3-phenylpyridine | ~72 | >90:10 |
Experimental Protocol: Synthesis of 2-Chloro-3-phenyl-6-(phenylethynyl)pyridine
-
To a degassed solution of this compound (1.0 mmol, 1.0 equiv.) and phenylacetylene (1.2 mmol, 1.2 equiv.) in anhydrous toluene (10 mL) under an argon atmosphere, add triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.).
-
Add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.03 mmol, 3 mol%).
-
Heat the solution to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.
Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The regioselectivity of the mono-amination of this compound is highly dependent on the choice of ligand and reaction conditions. Generally, amination at the C2 position is favored.
Logical Relationship for Optimizing Buchwald-Hartwig Amination:
Caption: Key considerations for optimizing the regioselective Buchwald-Hartwig amination of this compound.
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Regioselectivity (C2:C6) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | 6-Chloro-N,3-diphenylpyridin-2-amine | ~90 | >98:2 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 4-(6-Chloro-3-phenylpyridin-2-yl)morpholine | ~85 | >95:5 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 100 | 16 | N-Benzyl-6-chloro-3-phenylpyridin-2-amine | ~82 | >95:5 |
Experimental Protocol: Synthesis of 6-Chloro-N,3-diphenylpyridin-2-amine
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol%), BINAP (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.) and aniline (1.1 mmol, 1.1 equiv.).
-
Add anhydrous toluene (5 mL).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography (hexane/ethyl acetate) to obtain the product.
C-H Functionalization
Direct C-H functionalization of the phenyl ring in this compound can be achieved using transition metal catalysis. The pyridine nitrogen can act as a directing group, favoring functionalization at the ortho positions of the phenyl ring.
Plausible Pathway for Directed C-H Activation:
Caption: A simplified pathway for directed C-H functionalization of the phenyl ring.
Note on C-H Functionalization:
While C-H activation presents a powerful and atom-economical approach, the development of specific protocols for this compound is still an active area of research. The presented pathway is a general representation, and specific conditions would require optimization based on the desired transformation and coupling partner.
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and scales. All reactions should be performed by qualified personnel in a well-ventilated fume hood, using appropriate personal protective equipment.
Application Notes and Protocols for the Synthesis of 2,4,6-Trisubstituted Pyridines from 2,6-Dichloro-3-phenylpyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the strategic synthesis of 2,4,6-trisubstituted pyridines, utilizing 2,6-dichloro-3-phenylpyridine as a versatile starting material. Pyridine scaffolds are of paramount importance in medicinal chemistry and drug discovery. The methodologies outlined herein focus on achieving regioselective functionalization at the C2, C6, and C4 positions through a sequence of palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and subsequent C-H functionalization. Emphasis is placed on catalyst selection, reaction optimization, and detailed experimental procedures to guide the synthesis of diverse pyridine libraries.
Introduction
Substituted pyridines are privileged scaffolds found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to precisely install various substituents around the pyridine core is crucial for tuning molecular properties and optimizing biological activity. This compound is an excellent starting material for building molecular complexity due to its two distinct and reactive chloro-substituents, which can be sequentially functionalized.
The primary challenge in the derivatization of this substrate is controlling regioselectivity. The electronic and steric influence of the C3-phenyl group dictates the relative reactivity of the C2 and C6 positions. This guide details robust and selective methods for creating trisubstituted pyridines through a logical, stepwise approach.
Overall Synthetic Strategy
The synthesis of a 2,4,6-trisubstituted pyridine from this compound is best approached in a stepwise manner. The general strategy involves:
-
Selective Mono-functionalization at C6: The C6 position is generally more susceptible to initial substitution than the sterically hindered C2 position.
-
Functionalization at C2: The remaining chlorine at the C2 position is replaced, often requiring more forcing conditions.
-
Functionalization at C4: The final substitution is achieved via C-H activation or functionalization at the vacant C4 position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forming C-C and C-N bonds.[1] For this compound, these reactions offer a highly modular approach to introduce a wide variety of substituents.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds between the pyridine core and aryl, heteroaryl, or alkyl groups using boronic acids or esters.[2] Due to steric hindrance from the adjacent phenyl group, the initial coupling is expected to occur preferentially at the C6 position.
Data Presentation: Selective Mono-Arylation at C6
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenyl-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 18 | 88 |
| 2 | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (4.5) | K₂CO₃ (3) | Toluene | 110 | 24 | 85 |
| 3 | 4-Fluorophenyl-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | DME/H₂O | 90 | 20 | 78 |
| 4 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | THF | 80 | 24 | 82 |
Experimental Protocol: Synthesis of 2-Chloro-6-(4-methoxyphenyl)-3-phenylpyridine
-
Reaction Setup: To an oven-dried Schlenk flask under an inert argon atmosphere, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst/Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of the reaction solvent. Add this pre-catalyst mixture to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) to the flask via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 18-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-6-aryl-3-phenylpyridine.
The second Suzuki coupling at the more hindered C2 position can be achieved using a different boronic acid, often requiring a more active catalyst system (e.g., with a bulky biarylphosphine ligand like XPhos or RuPhos) and higher temperatures.[3]
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination enables the synthesis of arylamines by coupling amines with aryl halides.[1][4] This reaction is fundamental in drug development for introducing nitrogen-containing functionalities.
Data Presentation: Selective Mono-Amination at C6
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 12 | 92 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 16 | 89 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 90 | 20 | 84 |
| 4 | Indole | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ | Toluene | 110 | 24 | 76 |
Experimental Protocol: Synthesis of N-phenyl-(6-chloro-5-phenylpyridin-2-yl)amine
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and ligand (e.g., BINAP, 0.03 equiv.) to an oven-dried Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv.) and the base (e.g., sodium tert-butoxide, NaOt-Bu, 1.4 equiv.). Seal the flask.
-
Solvent and Amine Addition: Outside the glovebox, add anhydrous, degassed toluene via syringe, followed by the amine (e.g., aniline, 1.2 equiv.).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purify the residue via column chromatography.
Sonogashira Coupling (C-C Alkyne Bond Formation)
The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds by reacting aryl halides with terminal alkynes.[5] This reaction requires both a palladium catalyst and a copper(I) co-catalyst.[6]
Data Presentation: Selective Mono-Alkynylation at C6
| Entry | Alkyne | Pd Cat. (mol%) | Cu Cat. (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 65 | 8 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (4) | CuI (6) | i-Pr₂NH | Toluene | 80 | 12 | 85 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (4) | Et₃N | DMF | 70 | 10 | 81 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Piperidine | Acetonitrile | 60 | 12 | 77 |
Experimental Protocol: Synthesis of 2-Chloro-3-phenyl-6-(phenylethynyl)pyridine
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or Et₃N), add the terminal alkyne (e.g., phenylacetylene, 1.1 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.) and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).
-
Base Addition: A base, typically an amine such as triethylamine (Et₃N) or diisopropylamine, is added, often serving as the solvent as well.
-
Reaction: Stir the mixture at the specified temperature under an inert atmosphere.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify the residue by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) provides an alternative, often complementary, pathway to cross-coupling, particularly for introducing heteroatom nucleophiles (e.g., alkoxides, thiolates, and amines). The reaction proceeds via an addition-elimination mechanism. The regioselectivity is highly dependent on the electronic nature of the substituents on the pyridine ring. For 3-substituted 2,6-dichloropyridines, electron-withdrawing groups at the C3 position (like -CN or -CF₃) tend to direct substitution to the C6 position, while groups like esters or amides may favor substitution at the C2 position.[7]
Protocol: Synthesis of 2-Chloro-6-methoxy-3-phenylpyridine via SNAr
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 equiv.) in anhydrous methanol.
-
Base Addition: Add sodium methoxide (1.5 equiv., either as a solid or a solution in methanol).
-
Reaction: Seal the tube and heat the mixture to 80-100 °C for 12-24 hours.
-
Monitoring: Monitor the formation of the product by GC-MS.
-
Work-up: Cool the reaction mixture, neutralize with a weak acid (e.g., acetic acid), and remove the solvent under reduced pressure.
-
Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate. Purify by column chromatography.
Functionalization of the C4 Position
After successful substitution at the C2 and C6 positions, the final step is to functionalize the C4 position. This is typically achieved through C-H activation, a modern and atom-economical strategy.[8]
Strategy: Palladium-Catalyzed C-H Arylation
Direct C-H arylation can be used to install an aryl or heteroaryl group at the C4 position of the 2,6-disubstituted-3-phenylpyridine intermediate. These reactions often require a directing group, but for electron-rich pyridines, direct arylation is possible.
Conceptual Protocol: C4-Arylation of 2,6-Dimethoxy-3-phenylpyridine
-
Reaction Setup: Combine 2,6-dimethoxy-3-phenylpyridine (1.0 equiv.), the aryl bromide or iodide coupling partner (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., a bulky phosphine like P(t-Bu)₂Me·HBF₄, 15 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 equiv.) in a pressure-tolerant vial.[9]
-
Solvent/Additive: Add a high-boiling solvent like mesitylene or DMA, and often an additive like pivalic acid (PivOH, 30 mol%) is required.
-
Reaction: Seal the vial and heat to a high temperature (e.g., 140-160 °C) for 24-48 hours.
-
Work-up and Purification: After cooling, dilute the reaction with an organic solvent, filter through celite to remove inorganic salts and catalyst residues, concentrate, and purify by chromatography to isolate the 2,4,6-trisubstituted pyridine product.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,6-Dichloro-3-phenylpyridine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,6-dichloro-3-phenylpyridine and its derivatives as key building blocks in the synthesis of potent kinase inhibitors, with a particular focus on inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family. The methodologies, quantitative data, and biological context provided herein are intended to facilitate the design and execution of synthetic strategies for novel kinase inhibitors.
Data Presentation
The this compound scaffold is a core component of several potent kinase inhibitors. The following tables summarize the in vitro potency of Infigratinib (NVP-BGJ398), a prominent example that features a closely related 2,6-dichloro-3,5-dimethoxyphenyl moiety.
Table 1: In Vitro Kinase Inhibitory Activity of Infigratinib (NVP-BGJ398)
| Kinase Target | IC50 (nM) |
| FGFR1 | 0.9[1][2][3] |
| FGFR2 | 1.4[1][2][3] |
| FGFR3 | 1.0[1][2][3] |
| FGFR4 | 60[1][2] |
| VEGFR2 | 180[3] |
Table 2: Cellular Activity of Infigratinib (NVP-BGJ398)
| Cell Line | Target Kinase | IC50 (nM) |
| Ba/F3-TEL-FGFR1 | FGFR1 | 2.9[3] |
| Ba/F3-TEL-FGFR2 | FGFR2 | 2.0[3] |
| Ba/F3-TEL-FGFR3 | FGFR3 | 2.0[3] |
| SNU-16 (gastric cancer) | FGFR2 amplification | 5.0 |
| RT112 (bladder cancer) | FGFR3 overexpression | 28.0 |
Experimental Protocols
The following protocols describe the synthesis of a key intermediate and its subsequent elaboration into a potent kinase inhibitor, exemplified by the synthesis of Infigratinib (NVP-BGJ398).
Protocol 1: Synthesis of 3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-methylurea (Key Intermediate)
This protocol outlines the synthesis of the key urea intermediate from 2,6-dichloro-3,5-dimethoxyaniline.
Materials:
-
2,6-dichloro-3,5-dimethoxyaniline
-
Methyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve 2,6-dichloro-3,5-dimethoxyaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add methyl isocyanate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylurea as a solid.
Protocol 2: Synthesis of 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)phenylamino]pyrimidin-4-yl}-1-methylurea (Infigratinib)
This protocol describes the coupling of the key urea intermediate with the pyrimidine core to yield the final kinase inhibitor.
Materials:
-
3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-methylurea (from Protocol 1)
-
4-Chloro-6-((4-(4-ethylpiperazin-1-yl)phenyl)amino)pyrimidine
-
Cesium carbonate (Cs2CO3)
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos
-
Anhydrous 1,4-Dioxane
-
Schlenk tube or microwave vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a Schlenk tube or microwave vial, combine 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylurea (1.0 eq), 4-chloro-6-((4-(4-ethylpiperazin-1-yl)phenyl)amino)pyrimidine (1.1 eq), and cesium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.1 eq) and Xantphos (0.2 eq) to the reaction vessel.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous 1,4-dioxane to the mixture.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: DCM/methanol gradient) to yield the final product.
Mandatory Visualization
FGFR Signaling Pathway
The following diagram illustrates the simplified Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is a key target for kinase inhibitors derived from this compound.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,6-Dichloro-3-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various palladium-catalyzed cross-coupling reactions utilizing 2,6-dichloro-3-phenylpyridine as a key building block. This versatile substrate offers two reactive chloride sites, allowing for selective mono- or di-functionalization to generate a diverse range of complex molecules for applications in medicinal chemistry, materials science, and agrochemicals.
Overview of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1] These reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The cycle typically consists of three main steps: oxidative addition of the organic halide to the Pd(0) center, transmetalation with an organometallic reagent (in the case of Suzuki, Stille, and Negishi reactions) or coordination and deprotonation of a nucleophile (for Buchwald-Hartwig and Sonogashira reactions), and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[2][3]
The reactivity of the two chlorine atoms on the this compound ring can be influenced by the choice of catalyst, ligand, base, and reaction conditions, enabling selective functionalization. Generally, the chlorine at the 2-position is more sterically hindered, which can be exploited to achieve mono-substitution at the 6-position under carefully controlled conditions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organic halide with an organoboron compound, such as a boronic acid or boronic ester.[4] This reaction is widely used due to its mild conditions and the commercial availability and low toxicity of boronic acid reagents.[4] For substrates like 2,6-dichloropyridines, robust catalytic systems, often employing bulky, electron-rich phosphine ligands, are necessary to achieve high yields.[5]
Quantitative Data for Suzuki-Miyaura Reactions
The following table summarizes reaction conditions for the di-alkylation of 2,6-dichloropyridine, a close analog of the target substrate, providing a strong starting point for optimization.
| Entry | Coupling Partner (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Heptyl boronic pinacol ester (2.3) | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | 94 |
Data adapted from a study on 2,6-dichloropyridine.[6]
Experimental Protocol: Di-heptylation of this compound (Representative)
This protocol is adapted for the di-alkylation of this compound based on a successful reaction with 2,6-dichloropyridine.[6]
Materials:
-
This compound (1.0 equiv)
-
Heptyl boronic pinacol ester (2.3 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Di-tert-butyl(n-butyl)phosphine (Ad₂PⁿBu) (3 mol%)
-
Lithium tert-butoxide (LiOᵗBu)
-
Dioxane/Water (4:1 mixture), degassed
-
Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Palladium(II) acetate, and Ad₂PⁿBu.
-
Add the degassed 4:1 dioxane/water solvent mixture, followed by the heptyl boronic pinacol ester and lithium tert-butoxide.
-
The reaction mixture is then heated to 100 °C and stirred vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 2,6-diheptyl-3-phenylpyridine.
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with a primary or secondary amine.[7] This reaction is of great importance in the synthesis of pharmaceuticals, as arylamines are common structural motifs.[7] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[8]
Quantitative Data for Buchwald-Hartwig Amination
The following table provides a comparison of different catalyst/ligand systems for the amination of related aryl chlorides, which can serve as a guide for optimizing the reaction with this compound.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ | Xantphos | NaOᵗBu | Toluene | 100 | Good | Good for mono-amination with careful stoichiometry. |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | Effective | May require higher temperatures. |
| BrettPhos Pd G3 | BrettPhos | NaOᵗBu | Toluene | 100 | >90 | Highly effective for mono-amination. |
Data compiled from studies on related dichloropyridine substrates.
Experimental Protocol: Mono-amination of this compound (Representative)
This protocol is a general method for the selective mono-amination of this compound.
Materials:
-
This compound (1.2 equiv)
-
Amine (1.0 equiv)
-
BrettPhos Pd G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 equiv)
-
Anhydrous toluene
-
Anhydrous, deoxygenated reaction vessel (e.g., glovebox or Schlenk line)
Procedure:
-
In an inert atmosphere glovebox, add the BrettPhos Pd G3 precatalyst, NaOᵗBu, and this compound to a dry reaction vessel.
-
Add anhydrous toluene, followed by the amine.
-
Seal the vessel and heat the reaction mixture with stirring at 100 °C.
-
Monitor the reaction until the starting amine is consumed (TLC or LC-MS).
-
Once complete, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is particularly useful for the synthesis of conjugated systems.[5] For less reactive chlorides, more forcing conditions may be required compared to bromides or iodides.[5]
Experimental Protocol: Sonogashira Coupling of this compound (General)
This is a general procedure that may require optimization for specific alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-2.2 equiv)
-
Pd(PPh₃)₂Cl₂ (or other suitable palladium catalyst)
-
Copper(I) iodide (CuI) (co-catalyst)
-
Triethylamine (Et₃N) or Diisopropylamine (amine base and solvent)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere setup
Procedure:
-
To a solution of this compound in a suitable solvent (e.g., THF), add the terminal alkyne.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper(I) co-catalyst (e.g., CuI).
-
Add the amine base (e.g., triethylamine or diisopropylamine) to the mixture.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C) until completion, monitoring by TLC or LC-MS.
-
After completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
Other Cross-Coupling Reactions
While Suzuki, Buchwald-Hartwig, and Sonogashira are the most common, other palladium-catalyzed cross-coupling reactions can also be applied to this compound.
-
Stille Coupling: This reaction couples the substrate with an organotin compound. It tolerates a wide variety of functional groups but is hampered by the toxicity of the tin reagents.[10]
-
Negishi Coupling: This reaction utilizes organozinc reagents, which are more reactive than organoboranes and organostannanes but are also more sensitive to air and moisture.[11]
-
Heck Reaction: This reaction forms a C-C bond between the aryl halide and an alkene.
Detailed protocols for these reactions would follow a similar format to those described above, with the key difference being the nature of the coupling partner and often the specific catalyst and ligand system employed.
Visualizations
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.
Logical Relationships of Reaction Components
Caption: Key factors influencing the outcome of cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
Purification of 2,6-Dichloro-3-phenylpyridine: Application Notes and Protocols for Researchers
Abstract
This document provides detailed application notes and experimental protocols for the purification of 2,6-Dichloro-3-phenylpyridine (CAS No. 18700-11-3), a key intermediate in pharmaceutical and agrochemical research. The protocols focus on two primary methods: recrystallization and vacuum distillation, designed to enhance the purity of the compound from a typical commercial grade of 95-98% to over 99%. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted pyridine derivative with significant applications in the synthesis of biologically active molecules. The purity of this compound is critical for the success of subsequent reactions and the biological activity of the final products. This application note outlines two effective methods for its purification: recrystallization, suitable for removing small amounts of impurities from a solid sample, and vacuum distillation, ideal for purifying larger quantities or removing impurities with significantly different boiling points.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 18700-11-3 | [1][2] |
| Molecular Formula | C₁₁H₇Cl₂N | [2] |
| Molecular Weight | 224.09 g/mol | [2] |
| Appearance | Off-white to light yellow solid (presumed) | General knowledge |
| Melting Point | Not available (likely a solid at room temperature) | - |
| Boiling Point | > 300 °C at 760 mmHg (estimated) | General knowledge |
| Solubility | Likely soluble in chlorinated solvents, aromatic hydrocarbons, and polar aprotic solvents. Sparingly soluble in alkanes and water. | General knowledge |
Potential Impurities
Understanding the potential impurities is crucial for selecting the appropriate purification method. Based on common synthetic routes for similar compounds, potential impurities in crude this compound may include:
-
Unreacted starting materials: Such as 2,6-dichloropyridine.
-
Byproducts from side reactions: Including isomers or over-substituted products.
-
Residual solvents: From the reaction and initial work-up.
Purification by Recrystallization
Recrystallization is a highly effective technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Protocol for Recrystallization
Objective: To purify solid this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., isopropanol, ethanol, or a mixture like ethanol/water)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
-
Vacuum source
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude compound (approx. 50 mg) in a test tube.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Heat the test tube gently. The compound should dissolve completely.
-
Allow the solution to cool to room temperature and then in an ice bath. A good yield of crystals should form.
-
Based on these observations, select the most suitable solvent. A mixed solvent system (e.g., ethanol/water) can also be tested if a single solvent is not ideal.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add the minimum amount of the selected hot solvent to dissolve the solid completely with stirring.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature to allow for the formation of well-defined crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals on a watch glass or in a desiccator under vacuum.
-
-
Analysis:
-
Determine the melting point of the purified crystals and compare it to the crude material. A sharper and higher melting point indicates increased purity.
-
Further analysis by techniques such as NMR or GC-MS can be used to confirm purity.
-
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent | Rationale |
| Isopropanol | Good balance of polarity, often effective for pyridine derivatives. |
| Ethanol | Similar to isopropanol, widely available. |
| Toluene | For less polar impurities. |
| Hexane/Ethyl Acetate | A non-polar/polar solvent mixture for fine-tuning solubility. |
| Ethanol/Water | A polar protic solvent system to induce crystallization. |
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Purification by Vacuum Distillation
Vacuum distillation is used to purify compounds that have high boiling points or are thermally unstable at atmospheric pressure.[3][4] By reducing the pressure, the boiling point of the compound is lowered.
Protocol for Vacuum Distillation
Objective: To purify liquid or low-melting solid this compound from non-volatile or significantly less volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle and stirrer
-
Vacuum pump and tubing
-
Cold trap (recommended)
-
Clamps and stands
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are properly greased and sealed to maintain a good vacuum.
-
Place a stir bar in the distillation flask for smooth boiling.
-
-
Distillation:
-
Place the crude compound in the distillation flask.
-
Begin stirring and slowly apply vacuum.
-
Once the desired pressure is reached (typically 1-10 mmHg), begin heating the flask gently.
-
Collect any low-boiling impurities in a separate receiving flask (forerun).
-
As the temperature rises and stabilizes at the boiling point of the product, change to a clean receiving flask to collect the main fraction.
-
Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure compound.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
-
Analysis:
-
Analyze the purity of the distilled product using appropriate analytical techniques (GC-MS, NMR).
-
Table 3: Estimated Boiling Points at Reduced Pressure
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 10 | 180 - 200 |
| 1 | 140 - 160 |
| Note: These are estimations and the actual boiling point should be determined experimentally. |
Vacuum Distillation Workflow
Caption: Workflow for the vacuum distillation of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle this compound with care as its toxicological properties are not fully characterized.
-
Vacuum distillation should be performed behind a safety shield due to the risk of implosion.
-
Ensure all glassware is free of cracks or defects before applying a vacuum.
Conclusion
The selection of the appropriate purification method for this compound depends on the nature and quantity of impurities, as well as the scale of the purification. Recrystallization is a powerful technique for removing small amounts of impurities from a solid product, while vacuum distillation is more suitable for larger quantities and for separating compounds with different volatilities. By following the detailed protocols outlined in this application note, researchers can achieve high-purity this compound for their synthetic and developmental needs.
References
Application Note: Gram-Scale Synthesis of 2,6-Dichloro-3-phenylpyridine via Suzuki-Miyaura Cross-Coupling
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a detailed protocol for the gram-scale synthesis of 2,6-Dichloro-3-phenylpyridine, a valuable intermediate in medicinal chemistry. The procedure is based on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2,6-dichloropyridine and phenylboronic acid. This method is reproducible, scalable, and provides the target compound in good yield. All quantitative data and safety precautions are presented to ensure safe and efficient execution in a laboratory setting.
Safety Precautions
Crucial Safety Information: All manipulations must be performed in a certified chemical fume hood.[1] Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.[1][2] Avoid inhalation of dust, fumes, and vapors.[1][3] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[1][2] A full Safety Data Sheet (SDS) for each chemical should be consulted prior to starting the experiment. Store all chemicals in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1]
Reaction Scheme
The synthesis proceeds via a Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4]
Scheme 1: Synthesis of this compound ``` Cl Cl | | / \ / N---C-Cl + Ph-B(OH)2 --[Pd Catalyst, Base]--> N---C-Ph \ / \ / C C | | H H
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Sterically Hindered 2,6-Dichloropyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of sterically hindered 2,6-dichloropyridines.
Troubleshooting Guide
This guide addresses common issues observed during the Suzuki coupling of 2,6-dichloropyridines, offering a systematic approach to problem-solving.
Issue 1: Low to No Product Formation
Question: I am attempting a Suzuki-Miyaura coupling with 2,6-dichloropyridine and a boronic acid, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in the Suzuki coupling of 2,6-dichloropyridines are a frequent challenge. The primary reasons are the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds and potential inhibition of the palladium catalyst by the pyridine nitrogen.[1] A systematic approach to troubleshooting is crucial.
First, verify the integrity of your starting materials and reagents, as boronic acids, bases, and catalysts can degrade over time.[2] Ensure your reaction setup maintains an inert atmosphere, as oxygen can deactivate palladium catalysts.[2] If these factors are controlled, focus on optimizing the reaction parameters.
A general troubleshooting workflow for low-yield reactions is outlined below:
Caption: General troubleshooting workflow for low-yield reactions.
Key areas for optimization include the catalyst system, base, and reaction temperature.
-
Catalyst System: The choice of ligand is critical. For unreactive aryl chlorides like 2,6-dichloropyridine, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the difficult oxidative addition step.[1][3]
-
Base: The base plays a crucial role in the transmetalation step. Strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[1] The solubility of the base can also impact the reaction rate.
-
Temperature: Higher reaction temperatures (typically 80-120 °C) are often required to overcome the activation energy for the C-Cl bond cleavage.[1][4] Microwave irradiation can also be an effective strategy to accelerate the reaction.[1]
Issue 2: Significant Side Product Formation
Question: My Suzuki reaction is producing significant side products, such as the homocoupling of the boronic acid and protodehalogenation of the dichloropyridine. How can I minimize these?
Answer:
Side reactions are common challenges in Suzuki couplings.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere. Using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state can also lead to homocoupling.[3]
-
Protodehalogenation: This involves the replacement of a chlorine atom with hydrogen. It can become a competitive pathway if the transmetalation step is slow.[2] Using a stronger base or a different solvent system can sometimes accelerate the desired catalytic cycle over this decomposition pathway.[2] Switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a trifluoroborate salt can also mitigate this issue, as these are less prone to protodeboronation.[3]
Frequently Asked Questions (FAQs)
Q1: Why is 2,6-dichloropyridine a challenging substrate for Suzuki coupling?
A1: There are two primary reasons for the difficulty in using 2,6-dichloropyridine in Suzuki couplings:
-
Low Reactivity of the C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than carbon-bromine or carbon-iodine bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[1][4]
-
Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[1] The use of sterically hindered ligands can help prevent this strong coordination.[1]
Q2: Which catalyst systems are most effective for the Suzuki coupling of 2,6-dichloropyridines?
A2: Highly active catalyst systems are generally required. Systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often successful. The specific choice depends on the coupling partner and desired selectivity (mono- vs. di-arylation).
Below is a summary of catalyst systems reported for the Suzuki coupling of dichloropyridines and related substrates.
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Key Advantages |
| Pd(OAc)₂ | SPhos / XPhos | K₃PO₄ | Toluene/H₂O | 100 | Excellent for electron-deficient heteroaryl chlorides; bulky ligand prevents catalyst deactivation.[1][3] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | A robust system for coupling aryl chlorides.[3][5] |
| Pd-PEPPSI-IPr | (NHC Ligand) | K₂CO₃ | Benzene | 60-100 | Highly active for C4-selective coupling of 2,4-dichloropyridines.[3][6] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | A general Pd(0) source, though may be less effective for unreactive chlorides.[3][5] |
Q3: How can I control for mono- versus di-substitution on the 2,6-dichloropyridine ring?
A3: Achieving selective mono- or di-substitution requires careful control of reaction conditions.
-
For Mono-arylation: Use a controlled stoichiometry of the boronic acid (e.g., 1.1-1.2 equivalents). Shorter reaction times and lower temperatures can also favor mono-substitution.[5]
-
For Di-arylation: Use an excess of the boronic acid (e.g., 2.2-2.5 equivalents) and typically longer reaction times and/or higher temperatures to drive the reaction to completion.[5]
Q4: What is the general catalytic cycle for the Suzuki-Miyaura coupling?
A4: The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The aryl halide (e.g., 2,6-dichloropyridine) reacts with the active Pd(0) catalyst.
-
Transmetalation: The organoboron compound (boronic acid or ester) transfers its organic group to the palladium complex. This step requires a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
General Protocol for Mono-Arylation of 2,6-Dichloropyridine
This protocol provides a starting point and should be optimized for specific substrates.
Materials:
-
2,6-Dichloropyridine (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene and water, 10:1 v/v)
-
Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2,6-dichloropyridine, the arylboronic acid, the base, the palladium catalyst, and the ligand.[1][3]
-
Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.[3]
-
Add the degassed solvent via syringe.[3]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[3]
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[3]
General Protocol for Di-Arylation of 2,6-Dichloropyridine
This protocol is designed to favor the formation of the di-substituted product.
Materials:
-
2,6-Dichloropyridine (1.0 equiv)
-
Arylboronic acid (2.2-2.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 3.0-4.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane/H₂O)
Procedure:
-
In a Schlenk flask, combine 2,6-dichloropyridine, the arylboronic acid, and the base.
-
Degas the vessel by evacuating and backfilling with an inert gas.
-
Add the palladium catalyst under a counterflow of inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction for the disappearance of the starting material and the mono-arylated intermediate. This may require extended reaction times (e.g., 18-24 hours).[5]
-
After cooling to room temperature, perform an aqueous work-up and purify the product as described in the mono-arylation protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2,6-Dichloro-3-phenylpyridine
Welcome to the technical support center for the optimization of the Buchwald-Hartwig amination reaction for 2,6-dichloro-3-phenylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis of aminated 3-phenylpyridine derivatives.
Troubleshooting Guides
The Buchwald-Hartwig amination of this compound can present several challenges, including low conversion, poor regioselectivity, and the formation of side products. This section provides a systematic guide to address these issues.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Inactive Catalyst: The Pd(0) active species may not have formed efficiently from the precatalyst, or it may have been deactivated by oxygen.[1] 2. Poor Ligand Choice: The ligand may not be suitable for the electron-deficient and sterically hindered substrate. 3. Incorrect Base: The base may not be strong enough to deprotonate the amine or the pKa of the amine is too low.[1] 4. Low Reaction Temperature: The energy barrier for the oxidative addition of the aryl chloride is not being overcome. | 1. Use a pre-formed Pd(0) catalyst or ensure rigorous inert conditions (degas solvent, use a glovebox). 2. Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos.[1] 3. Switch to a stronger base like NaOtBu or LHMDS. For sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ at higher temperatures can be attempted. 4. Increase the reaction temperature, typically in the range of 80-120 °C. |
| Poor Regioselectivity (Mixture of C2 and C6 Amination) | 1. Steric Hindrance: The 3-phenyl group can influence the accessibility of the C2 and C6 positions. 2. Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen activates the C2 and C6 positions. The 3-phenyl group can modulate this effect. 3. Reaction Conditions: The choice of ligand, base, and solvent can influence the kinetic vs. thermodynamic product distribution. | 1. Employ bulkier ligands to enhance selectivity for the less sterically hindered position. 2. Generally, the C2 position is more electronically activated in pyridines. To favor C6 amination, conditions that favor thermodynamic control (higher temperatures, longer reaction times) might be explored. 3. Systematically screen ligands and solvents. For instance, non-polar solvents like toluene or dioxane are common starting points. |
| Formation of Side Products | 1. Hydrodehalogenation: Replacement of a chlorine atom with hydrogen. This can occur if reductive elimination is slow.[2] 2. Di-amination: Reaction at both C2 and C6 positions. 3. Homocoupling of Aryl Halide: Formation of a biaryl byproduct. | 1. Use a ligand that promotes faster reductive elimination. Ensure strictly anhydrous conditions. 2. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the amine. Lowering the reaction temperature may also favor mono-amination. 3. Lower the catalyst loading and ensure a proper ligand-to-metal ratio. |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for extended periods. 2. Inhibition by Products or Byproducts: The aminated product or halide salts may inhibit the catalyst. | 1. Use a more robust precatalyst. Sometimes, adding a fresh portion of the catalyst can restart the reaction. 2. If possible, remove halide salts by filtration under inert conditions if they are insoluble. |
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: Which chlorine atom on this compound is more reactive in a typical Buchwald-Hartwig amination?
In general, for 2,6-disubstituted pyridines, the C2 position is electronically more activated towards oxidative addition due to the inductive effect of the ring nitrogen. However, the steric hindrance from the adjacent 3-phenyl group can counteract this effect, potentially making the C6 position more accessible. The final regioselectivity will be a delicate balance of these electronic and steric factors and is highly dependent on the specific reaction conditions, particularly the choice of ligand and the steric bulk of the incoming amine.
Q2: What are the best starting conditions for the mono-amination of this compound?
A good starting point for optimization would be to use a palladium precatalyst like Pd₂(dba)₃ or a G3/G4 precatalyst with a bulky, electron-rich phosphine ligand such as XPhos or RuPhos.[2] A strong base like sodium tert-butoxide (NaOtBu) is often required for aryl chlorides.
Recommended Starting Conditions
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Amine | 1.1 - 1.2 equiv |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (1-2 mol%) |
| Ligand | XPhos (2-4 mol%) or RuPhos (2-4 mol%) |
| Base | NaOtBu (1.4 - 2.0 equiv) |
| Solvent | Anhydrous, degassed toluene or dioxane |
| Temperature | 100-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Q3: How can I favor the formation of the C2-aminated product?
To favor amination at the more sterically hindered C2 position, you might consider using a less bulky phosphine ligand that can more easily access this site. Additionally, lower reaction temperatures could favor the kinetically preferred product, which is often the C2 isomer due to electronic activation.
Q4: How can I favor the formation of the C6-aminated product?
To favor amination at the less sterically hindered C6 position, employing a very bulky ligand could block the C2 position and direct the catalyst to C6. Higher reaction temperatures and longer reaction times might also favor the thermodynamically more stable product, which could be the C6-aminated isomer.
Q5: My reaction is clean but incomplete. What should I do?
If the reaction starts but does not go to completion, it could be due to catalyst deactivation. You can try adding a second portion of the catalyst and ligand midway through the reaction. Alternatively, using a more robust, commercially available precatalyst (e.g., a G4 precatalyst) can sometimes improve catalyst longevity.
Experimental Protocols
General Procedure for Buchwald-Hartwig Mono-amination of this compound
Materials:
-
This compound
-
Amine of choice
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox, to an oven-dried reaction vessel equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 mmol, 2 mol% Pd), the phosphine ligand (e.g., 0.04 mmol, 4 mol%), and the base (e.g., 1.4 mmol).
-
Addition of Reagents: To the same vessel, add this compound (1.0 mmol) and the amine (1.1 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of approximately 0.1 M in the limiting reagent).
-
Reaction: Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir the mixture vigorously for the intended reaction time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Catalytic Cycle of the Buchwald-Hartwig Amination
References
Technical Support Center: Synthesis of 2,6-Dichloro-3-phenylpyridine
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dichloro-3-phenylpyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most prevalent methods for synthesizing this compound involve palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, utilizing phenylboronic acid, and the Stille coupling, with an organotin reagent, are widely employed due to their functional group tolerance and generally mild reaction conditions.[1][2][3] The Negishi coupling, using an organozinc reagent, is another viable, albeit more moisture- and air-sensitive, option.[4][5]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound via Suzuki-Miyaura coupling?
A2: When synthesizing this compound using the Suzuki-Miyaura coupling, several side reactions can occur:
-
Homocoupling of Phenylboronic Acid: This reaction leads to the formation of biphenyl as a significant byproduct. It can be promoted by high temperatures or the presence of oxygen.
-
Protodeboronation: The phenylboronic acid can react with residual water or other protic sources in the reaction mixture, leading to the formation of benzene and reducing the yield of the desired product.
-
Formation of 2,6-Diphenyl-3-chloropyridine: If the reaction conditions are not carefully controlled, a second Suzuki coupling can occur, leading to the disubstituted product.
-
Hydrolysis of the Dichloropyridine: Under strongly basic conditions and elevated temperatures, the chloro substituents on the pyridine ring can be susceptible to hydrolysis, leading to the formation of corresponding hydroxypyridines.
Q3: How can I minimize the formation of the diphenylated byproduct?
A3: To minimize the formation of 2,6-diphenyl-3-chloropyridine, you can employ several strategies:
-
Stoichiometry Control: Use a slight excess (typically 1.1-1.5 equivalents) of the phenylboronic acid. A large excess can drive the reaction towards disubstitution.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or GC-MS. Stop the reaction once the starting 2,6-dichloropyridine is consumed to prevent further reaction. Lowering the reaction temperature can also help improve selectivity.
-
Ligand Choice: The choice of phosphine ligand for the palladium catalyst can influence the selectivity. Bulky, electron-rich ligands can sometimes favor monosubstitution.
Q4: What are the best practices for setting up a palladium-catalyzed cross-coupling reaction to ensure reproducibility?
A4: For reproducible results in palladium-catalyzed cross-coupling reactions, the following practices are crucial:
-
Inert Atmosphere: These reactions are sensitive to oxygen. It is essential to degas all solvents and reagents and to perform the reaction under an inert atmosphere of nitrogen or argon.
-
Dry Solvents: Water can interfere with the catalytic cycle and lead to side reactions like protodeboronation. Use anhydrous solvents.
-
Reagent Purity: Ensure the purity of all starting materials, including the 2,6-dichloropyridine, the organometallic reagent, and the base.
-
Catalyst Quality: Use a high-quality palladium catalyst and ligand. The active form of the catalyst is Pd(0), which can be generated in situ from a Pd(II) precursor.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst2. Insufficient Reaction Temperature3. Poor Quality Reagents | 1. Use a fresh, high-quality palladium precursor and ligand. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.2. Gradually increase the reaction temperature, monitoring for product formation and decomposition.3. Ensure all reagents are pure and anhydrous. |
| Significant Formation of Biphenyl (Homocoupling) | 1. High Reaction Temperature2. Presence of Oxygen3. Incorrect Stoichiometry | 1. Lower the reaction temperature.2. Thoroughly degas solvents and maintain a strict inert atmosphere.3. Use a slight excess of the phenylboronic acid, avoiding a large excess. |
| Presence of Monophenylated Byproduct (e.g., 2-Chloro-6-phenylpyridine) | 1. Incomplete Reaction2. Insufficient Phenylating Reagent | 1. Increase the reaction time and monitor for completion.2. Ensure the correct stoichiometry of the phenylboronic acid or organotin reagent is used. |
| Formation of Diphenylated Byproduct | 1. Excess Phenylating Reagent2. Prolonged Reaction Time3. High Reaction Temperature | 1. Reduce the equivalents of the phenylating reagent.2. Monitor the reaction closely and stop it upon consumption of the starting material.3. Lower the reaction temperature to improve selectivity for monosubstitution. |
| Complex Mixture of Products | 1. Catalyst Decomposition2. Multiple Side Reactions Occurring | 1. Use a more stable catalyst system or a lower reaction temperature.2. Re-evaluate the entire reaction setup, focusing on inertness, solvent purity, and reagent quality. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of this compound
Materials:
-
2,6-Dichloropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 2,6-dichloropyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add palladium(II) acetate (0.03 equiv) and triphenylphosphine (0.06 equiv).
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Seal the flask with a septum and flush with argon or nitrogen for 10-15 minutes.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate and water.
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Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
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Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Below are diagrams to visualize the synthesis and potential side reactions, as well as a troubleshooting workflow.
Caption: Main synthesis pathway and potential side reactions.
Caption: A troubleshooting workflow for the synthesis.
References
Technical Support Center: Enhancing Yields in Cross-Coupling Reactions of 2,6-Dichloro-3-phenylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-dichloro-3-phenylpyridine in cross-coupling reactions. The information is designed to help overcome common challenges and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users may encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Suzuki-Miyaura Coupling
Q1: I am observing very low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation is a common challenge when working with chloropyridines, which are inherently less reactive than their bromo or iodo counterparts.[1] This low reactivity is primarily due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult.[1] Systematically evaluating each reaction component is key to identifying and resolving the issue.
Troubleshooting Steps:
-
Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is critical for activating the C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1]
-
Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step. Its strength, solubility, and steric properties are important factors.
-
Recommendation: Screen several bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1] If solubility is an issue, consider using a solvent system that partially dissolves the base (e.g., dioxane/water) or a soluble organic base.[1]
-
-
Inappropriate Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.
-
Recommendation: A mixture of an organic solvent and water is often optimal. Common choices include dioxane/water, toluene/water, or THF/water.[1]
-
-
Low Reaction Temperature: The oxidative addition of the C-Cl bond is often the rate-determining step and requires sufficient thermal energy.
-
Recommendation: Increase the reaction temperature, typically to 80-120 °C.[1] Microwave irradiation can also be effective in reducing reaction times and improving yields.
-
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation.
-
Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen).[2]
-
Q2: I am struggling with controlling the selectivity between mono- and di-arylation of this compound. How can I favor the formation of the mono-arylated product?
A2: Achieving selective mono-arylation can be challenging. The following strategies can be employed to favor the formation of the mono-substituted product:
-
Stoichiometry: Use the boronic acid as the limiting reagent (typically 1.0-1.2 equivalents).
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired mono-arylated product is the major component. Lowering the reaction temperature can also sometimes improve selectivity.
-
Ligand Choice: The use of sterically hindered ligands can favor mono-arylation by disfavoring the second coupling event at the more sterically hindered position.
Buchwald-Hartwig Amination
Q3: My Buchwald-Hartwig amination of this compound is giving low yields. What are the key parameters to optimize?
A3: Similar to Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination of this substrate relies on a highly active catalytic system to overcome the inert C-Cl bond.
Troubleshooting Steps:
-
Catalyst and Ligand: This is the most critical factor.
-
Base Selection: A strong, non-nucleophilic base is required.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for this transformation. Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.[4]
-
-
Solvent: Anhydrous, aprotic solvents are necessary.
-
Recommendation: Toluene, dioxane, or THF are typically good choices.[4] Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.
-
-
Temperature: Higher temperatures are generally required.
-
Recommendation: Reaction temperatures in the range of 80-110 °C are common.[5]
-
Q4: How can I achieve selective mono-amination of this compound?
A4: Selective mono-amination can be achieved by carefully controlling the reaction conditions.
-
Stoichiometry: Use a slight excess of the this compound (e.g., 1.2-1.5 equivalents) relative to the amine.
-
Reaction Time: Monitor the reaction progress carefully and stop it when the desired mono-aminated product is maximized, to avoid the formation of the di-aminated product.
-
Ligand Selection: The choice of ligand can influence selectivity. For instance, ligands like Xantphos can be effective for mono-amination with careful control of stoichiometry.
Sonogashira Coupling
Q5: I am having difficulty with the Sonogashira coupling of this compound. The reaction is sluggish and the yield is poor. What can I do?
A5: The Sonogashira coupling of aryl chlorides is challenging and often requires more forcing conditions compared to aryl bromides or iodides.[6]
Troubleshooting Steps:
-
Catalyst System: A highly active palladium catalyst is essential. A copper(I) co-catalyst is typically used, but copper-free conditions have also been developed.[6][7][8]
-
Recommendation: Use a catalyst system such as Pd(PPh₃)₂Cl₂/CuI or a more active system with a bulky phosphine ligand or an N-heterocyclic carbene (NHC) ligand.
-
-
Base: An amine base is typically used.
-
Recommendation: Triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are common choices. For more challenging substrates, a stronger base may be necessary.
-
-
Solvent: A polar aprotic solvent is usually employed.
-
Recommendation: THF, DMF, or dioxane are suitable solvents.
-
-
Temperature: Elevated temperatures are often required.
-
Recommendation: Start with a temperature around 60-80 °C and increase if the reaction is sluggish.
-
-
Alkyne Homocoupling (Glaser coupling): This is a common side reaction.
-
Recommendation: Ensure the reaction is performed under a strictly inert atmosphere to minimize oxygen, which promotes homocoupling. Running the reaction under copper-free conditions can also mitigate this side reaction.
-
Data Presentation
The following tables summarize typical reaction parameters for the cross-coupling of chloro-pyridines, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides - Typical Reaction Parameters
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium(II) and palladium(0) precursors. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote the difficult oxidative addition of the C-Cl bond.[1][2] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong, non-nucleophilic bases that effectively activate the boronic acid.[1] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Biphasic systems that can help with the solubility of the inorganic base.[1] |
| Temperature | 80 - 120 °C | Higher temperatures are needed to overcome the activation energy for C-Cl bond cleavage.[1] |
| Catalyst Loading | 1 - 5 mol% | A higher catalyst loading may be necessary for this challenging substrate. |
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides - Typical Reaction Parameters
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective palladium precursors. |
| Ligand | XPhos, SPhos, BrettPhos | Highly active ligands for the amination of unreactive aryl chlorides.[4] |
| Base | NaOtBu, LHMDS | Strong, non-nucleophilic bases required for the deprotonation of the amine.[4] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents that are compatible with the reaction conditions.[4] |
| Temperature | 80 - 110 °C | Elevated temperatures are generally required to drive the reaction to completion.[5] |
| Amine Equivalents | 1.1 - 1.5 | A slight excess of the amine is typically used. |
Table 3: Sonogashira Coupling of Aryl Chlorides - Typical Reaction Parameters
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Standard palladium catalysts for Sonogashira reactions. |
| Copper Co-catalyst | CuI | Activates the terminal alkyne for transmetalation.[6][7] |
| Ligand | PPh₃, NHC ligands | PPh₃ is standard; more active ligands may be needed for aryl chlorides. |
| Base | Et₃N, i-Pr₂NH | Amine bases that also act as a solvent or co-solvent. |
| Solvent | THF, DMF, Dioxane | Polar aprotic solvents that facilitate the reaction. |
| Temperature | 60 - 100 °C | More forcing conditions are often necessary for aryl chlorides. |
| Alkyne Equivalents | 1.1 - 2.0 | A slight excess of the alkyne is typically used. |
Experimental Protocols
The following are generalized experimental protocols that can be used as a starting point for the cross-coupling reactions of this compound. Note: These protocols are general and may require optimization for specific substrates and desired outcomes (mono- vs. di-substitution).
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-2.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%). Add the degassed solvent (e.g., dioxane/water 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.
-
Addition of Reagents: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) with stirring for the specified time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[5]
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (CuI, 1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Addition of Reagents and Solvent: Add the degassed solvent (e.g., THF or DMF), the terminal alkyne (1.1-2.2 equiv.), and the amine base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 60-80 °C) for the specified time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water or saturated aqueous NH₄Cl.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting cross-coupling reactions.
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
purification strategies to remove catalyst residues from 2,6-Dichloro-3-phenylpyridine reactions
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with the removal of catalyst residues from 2,6-Dichloro-3-phenylpyridine reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of catalyst residues, such as palladium, from this compound critical? A1: For pharmaceutical applications, removing catalyst residues like palladium to very low levels (parts-per-million, ppm) is essential due to their potential toxicity and to comply with strict regulatory guidelines established by bodies like the International Council for Harmonisation (ICH).[1][2][3] Furthermore, residual metals can interfere with downstream reactions or affect the stability and biological activity of the final compound.
Q2: What makes palladium removal from pyridine-containing compounds like this compound particularly challenging? A2: The difficulty often arises from the molecular structure itself. The nitrogen atom in the pyridine ring can act as a strong ligand, coordinating with palladium species.[1] This coordination can increase the solubility of the palladium catalyst in the product mixture, making its removal by simple filtration or standard extractions less effective.[1]
Q3: What are the primary strategies for removing catalyst residues from the reaction mixture? A3: A variety of techniques can be employed, often in combination, to effectively remove catalyst residues. The most common methods include:
-
Column Chromatography: A highly effective method for separating the product from the catalyst and other impurities.[4][5][6]
-
Adsorption/Scavenging: Using materials like activated carbon or solid-supported scavengers (e.g., silica with thiol groups) that selectively bind to the metal.[1][7]
-
Crystallization: An effective purification step for solid products, which can sometimes be enhanced with additives.[1][8]
-
Extraction: Liquid-liquid extraction with aqueous solutions designed to pull the metal catalyst out of the organic phase.[4][9]
-
Filtration: Primarily used for heterogeneous catalysts (e.g., palladium on carbon) or to remove solid-supported scavengers after treatment.[1][4][10]
Q4: How do I choose the most suitable purification method for my experiment? A4: The optimal method depends on several factors:
-
Nature of the Catalyst: Heterogeneous catalysts (e.g., Pd/C) can often be removed by simple filtration, whereas homogeneous catalysts require more advanced techniques like chromatography or scavenging.[1][3]
-
Scale of the Reaction: For small-scale lab syntheses, chromatography is common. For larger, industrial processes, methods like scavenging, crystallization, or specific extraction protocols are often preferred for economic and practical reasons.[9]
-
Required Purity: For active pharmaceutical ingredients (APIs), a combination of methods may be necessary to meet stringent purity requirements.[2]
-
Properties of the Product: The solubility and crystallinity of this compound will dictate the feasibility of methods like extraction and recrystallization.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Issue 1: My final product is still contaminated with palladium after column chromatography.
-
Possible Cause: The palladium species may be co-eluting with your product. Pyridine-containing compounds can also cause "tailing" on silica gel due to interactions with acidic silanol groups, which can worsen separation.[6][8]
-
Suggested Solutions:
-
Optimize the Mobile Phase: Systematically test different solvent systems and gradients using Thin Layer Chromatography (TLC) to maximize the separation between your product and the catalyst spot.[3][6]
-
Use a Scavenger Pre-Chromatography: Before loading your crude product onto the column, treat the solution with a palladium scavenger (like activated carbon or thiol-based silica) to bind the majority of the metal. Filter off the scavenger and then proceed with chromatography.[7]
-
Modify the Stationary Phase: Add a small amount of a mild base, such as triethylamine (~0.1-1%), to the eluent to mitigate peak tailing on silica gel.[8]
-
Consider a Different Adsorbent: If silica gel fails, alternative stationary phases like alumina or functionalized gels could provide different selectivity.
-
Issue 2: I am losing a significant amount of product when using activated carbon.
-
Possible Cause: Activated carbon is a highly porous material with a large surface area, but it can be non-selective and adsorb the desired product along with the palladium.[7]
-
Suggested Solutions:
-
Optimize Carbon Loading: Use the minimum amount of activated carbon required. Start with a small-scale trial (e.g., 5-10 wt% relative to the crude product) to find the optimal balance between catalyst removal and product recovery.[7]
-
Change the Solvent: The choice of solvent can affect your product's affinity for the carbon surface. Test different solvents to find one that minimizes product adsorption while still allowing for effective palladium removal.[7]
-
Limit Contact Time: Stir the mixture for a defined period (e.g., 1-4 hours) and monitor both palladium removal and product concentration over time to avoid unnecessary product loss.[7]
-
Issue 3: Recrystallization is not effectively reducing the palladium content.
-
Possible Cause: The palladium species may be co-crystallizing with your product or trapped within the crystal lattice. In some cases, crystallization can even concentrate the metal impurity.[2]
-
Suggested Solutions:
-
Perform a Pre-Purification Step: Use an adsorbant like activated carbon or a scavenger to remove the bulk of the palladium before attempting recrystallization.[7]
-
Utilize a Chelating Agent: Add a small amount of a chelating agent, such as EDTA, during the crystallization process. The agent can form a soluble complex with the palladium, keeping it in the mother liquor.[11]
-
Change the Crystallization Solvent System: Experiment with different single or multi-solvent systems to alter the crystallization kinetics and potentially exclude the impurity from the crystal structure.[8]
-
Issue 4: Filtration through Celite® did not remove the catalyst.
-
Possible Cause: Simple filtration through a Celite® pad is most effective for removing heterogeneous catalysts (like Pd/C) or precipitated metal particles. If you used a homogeneous catalyst that remains dissolved, it will pass through the filter aid.[4][10]
-
Suggested Solutions:
-
Induce Precipitation: Try to change the solvent or reaction conditions to force the homogeneous catalyst to precipitate as metallic palladium (Pd(0)), which can then be filtered.
-
Employ a Scavenger: Add a solid-supported scavenger to the reaction mixture. The scavenger binds the dissolved palladium, and the resulting solid can then be easily removed by filtration through Celite®.[1][7]
-
Data Presentation
Table 1: Comparison of Common Palladium Removal Strategies
| Purification Method | Typical Efficiency | Advantages | Disadvantages | Best For |
| Column Chromatography | High (>95%) | Excellent for removing multiple impurities; high purity achievable.[5] | Can be slow and solvent-intensive; may not be ideal for large scale.[4] | Small to medium scale; when high purity is essential. |
| Activated Carbon | Variable (50-90%) | Cost-effective and readily available.[1] | Non-selective, can lead to significant product loss.[7] | Crude purification; removing bulk catalyst before a final step. |
| Thiol-Based Scavengers | Very High (>98%) | Highly selective for palladium; low product loss; simple filtration removal.[1][10] | Higher cost compared to activated carbon.[5] | Homogeneous catalysts; when product preservation is critical. |
| Recrystallization | Variable | Can yield very high purity product; scalable.[8] | Product must be a solid; may not remove all catalyst residues.[2] | Final purification step for solid products. |
| Aqueous Bisulfite Wash | High | Effective for certain palladium species; scalable and economical.[9] | Specific to certain catalyst forms and requires a biphasic system.[9] | Large-scale processes where the catalyst form is known. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Solvent System Selection: Using TLC, identify a mobile phase (e.g., a hexane/ethyl acetate mixture) that provides good separation between this compound (target Rf value of 0.2-0.4) and impurities.[6]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into a column, ensuring even packing to avoid air bubbles.[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the packed column. This "dry loading" method often improves resolution.[6]
-
Elution: Begin eluting the column with the mobile phase, applying gentle air pressure if using flash chromatography.[13]
-
Fraction Collection: Collect the eluting solvent in a series of labeled test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., toluene, THF, ethyl acetate).[1][7]
-
Carbon Addition: Add activated carbon (typically 5-10% of the crude product weight) to the solution.[7]
-
Agitation: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60°C) for 1 to 4 hours.[7]
-
Filtration: Filter the mixture through a pad of Celite® to completely remove the fine activated carbon particles. Wash the Celite® pad with fresh solvent to recover any adsorbed product.[1]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the product with reduced palladium content.[1]
Protocol 3: Palladium Scavenging with Thiol-Based Silica
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., THF, Toluene).[1]
-
Scavenger Addition: Add the solid-supported thiol scavenger (e.g., SiliaMetS® Thiol), typically using 2-5 equivalents relative to the initial palladium catalyst loading.[1]
-
Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1]
-
Filtration: Filter the mixture to remove the solid scavenger. Wash the scavenger with fresh solvent to ensure complete product recovery.[1]
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the palladium content of the purified product using a suitable analytical technique like ICP-MS or ICP-OES to confirm removal.[1]
Visualizations
Caption: General workflow for post-reaction work-up and catalyst purification.
Caption: Decision tree for selecting the appropriate purification strategy.
Caption: A troubleshooting guide for when initial purification attempts fail.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
dealing with low reactivity of the chloro groups in 2,6-Dichloro-3-phenylpyridine
Welcome to the technical support center for 2,6-Dichloro-3-phenylpyridine. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the low reactivity of the chloro groups in this versatile building block. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why are the chloro groups in this compound generally unreactive?
A1: The low reactivity of the chloro groups in this compound stems from the strong carbon-chlorine (C-Cl) bond. Compared to carbon-bromine (C-Br) or carbon-iodine (C-I) bonds, the C-Cl bond has a higher dissociation energy, making it more difficult to break. In the context of palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step and requires more forcing conditions or highly active catalysts.
Q2: How does the 3-phenyl substituent affect the reactivity of the chloro groups?
A2: The 3-phenyl group can influence the reactivity of the chloro groups through both electronic and steric effects. Electronically, the phenyl group can have a modest influence on the electron density of the pyridine ring. Sterically, the phenyl group can hinder the approach of bulky catalysts and reagents to the adjacent chloro group at the 2-position, potentially leading to different reactivity between the C2 and C6 positions.
Q3: What are the most common strategies to activate the chloro groups for substitution?
A3: The most common strategies involve using highly active catalyst systems for cross-coupling reactions. This includes the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands help to stabilize the palladium catalyst and facilitate the challenging oxidative addition step. Additionally, nucleophilic aromatic substitution (SNAr) can be employed, where the electron-withdrawing nature of the pyridine nitrogen and the chloro groups activates the ring for nucleophilic attack, although this often requires high temperatures or microwave irradiation.
Q4: Can I achieve selective mono-substitution on this compound?
A4: Yes, selective mono-substitution is achievable. In palladium-catalyzed cross-coupling reactions, careful control of stoichiometry (using a slight deficiency of the coupling partner) and reaction conditions can favor mono-substitution. For nucleophilic aromatic substitution, controlling the reaction time and temperature can also lead to the mono-substituted product. The steric hindrance from the 3-phenyl group may also contribute to selectivity, potentially favoring substitution at the C6 position.
Troubleshooting Guides
Low or No Conversion in Cross-Coupling Reactions
Q: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the primary causes and how can I troubleshoot this?
A: Low yields in Suzuki-Miyaura couplings with chloropyridines are a common issue due to the inertness of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen. A systematic approach to troubleshooting is recommended.
Catalyst System Recommendations for Cross-Coupling of Aryl Chlorides
| Reaction Type | Recommended Catalyst Systems (Catalyst/Ligand) | Typical Base | Typical Solvent(s) | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos, Pd(OAc)₂ / XPhos, BrettPhos Pd G3 | K₃PO₄, Cs₂CO₃, K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80 - 120 |
| Buchwald-Hartwig | Pd₂(dba)₃ / BrettPhos, Pd(OAc)₂ / RuPhos, BrettPhos Pd G3 | NaOᵗBu, LHMDS, K₃PO₄ | Toluene, Dioxane | 80 - 110 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI, Pd(OAc)₂ / PPh₃ / CuI | Piperidine, Et₃N, Cs₂CO₃ | DMF, THF, Toluene | 80 - 120 |
Side Reaction Management
Q: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) in my Buchwald-Hartwig amination. How can I suppress this side reaction?
A: Hydrodehalogenation is a common side reaction when the desired C-N bond formation is slow. To minimize this:
-
Ligand Selection: Use bulky, electron-rich ligands (e.g., RuPhos, BrettPhos) that accelerate the reductive elimination step, which outcompetes the side reaction.
-
Base Purity: Ensure you are using a high-purity, anhydrous base. Traces of water or hydroxides can promote hydrodehalogenation.
-
Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can favor the desired amination pathway.
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.
Q: My Sonogashira coupling is plagued by alkyne homocoupling (Glaser coupling). What should I do?
A: Alkyne homocoupling is a common side reaction, often promoted by the copper(I) co-catalyst.
-
Copper-Free Conditions: Consider running the reaction without a copper co-catalyst. Certain palladium/ligand systems are effective for Sonogashira couplings of aryl chlorides in the absence of copper.
-
Control of Conditions: If using a copper co-catalyst, ensure the reaction is run under strictly anaerobic conditions, as oxygen can promote homocoupling.
-
Base Selection: Using an amine base like piperidine or triethylamine is standard, but in some cases, an inorganic base like Cs₂CO₃ or K₃PO₄ may be more effective and reduce homocoupling.
Experimental Protocols
The following are generalized starting protocols. Optimization of specific parameters (temperature, reaction time, catalyst loading, and reagent stoichiometry) is highly recommended for this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv)
-
Toluene and water (10:1 v/v)
-
Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Add the degassed toluene/water solvent mixture.
-
Seal the flask and heat the reaction mixture with vigorous stirring at 100-110 °C.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination (for Mono-amination)
This protocol is a general method for the mono-amination of this compound.
-
Materials:
-
This compound (1.2 equiv)
-
Amine (1.0 equiv)
-
BrettPhos Pd G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 equiv)
-
Anhydrous toluene
-
Anhydrous, deoxygenated reaction vessel (e.g., glovebox or Schlenk line)
-
-
Procedure:
-
In an inert atmosphere glovebox, add the BrettPhos Pd G3 precatalyst, NaOᵗBu, and this compound to a dry reaction vessel.
-
Add anhydrous toluene, followed by the amine.
-
Seal the vessel and heat with vigorous stirring at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Protocol 3: Sonogashira Coupling
This protocol provides a starting point for the Sonogashira coupling of this compound with a terminal alkyne.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
CuI (4-10 mol%)
-
Piperidine or Triethylamine (2.0 equiv)
-
Anhydrous, degassed DMF or THF
-
-
Procedure:
-
To a dry, degassed reaction vessel under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by the base (piperidine or triethylamine) and the terminal alkyne.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water or saturated ammonium chloride solution (to remove copper salts).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Technical Support Center: Catalyst Selection for Selective Amination of 2,6-Dichloropyridines
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the selective amination of 2,6-dichloropyridines. Find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to optimize your synthetic strategies.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the selective amination of 2,6-dichloropyridines.
Issue 1: Low to No Yield of Aminated Product
Low conversion of the 2,6-dichloropyridine starting material is a frequent challenge, primarily due to the lower reactivity of C-Cl bonds compared to C-Br or C-I bonds. The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step in Buchwald-Hartwig aminations.
Troubleshooting Workflow: Low to No Yield
dot graph TD; A[Start: Low/No Yield] --> B{Catalyst System Appropriate?}; B -->|No| C[Switch to Bulky, Electron-Rich Ligand e.g., RuPhos, BrettPhos, Xantphos Consider a Pre-catalyst (e.g., G3/G4)]; B -->|Yes| D{Base Strong Enough & Anhydrous?}; D -->|No| E[Use Strong Base (NaOtBu, LHMDS) Ensure Anhydrous Conditions]; D -->|Yes| F{Reaction Temperature Sufficient?}; F -->|No| G[Increase Temperature (80-120 °C) Consider Microwave Irradiation]; F -->|Yes| H{Inert Atmosphere Maintained?}; H -->|No| I[Ensure Dry, Degassed Solvents & Reagents Purge with Argon/Nitrogen]; H -->|Yes| J[Consider Increasing Catalyst Loading (up to 5 mol%)];
end enddot Caption: Troubleshooting workflow for low yield in the amination of 2,6-dichloropyridine.
Issue 2: Poor Selectivity (Mono- vs. Di-amination)
Obtaining a mixture of mono- and di-substituted products is a common selectivity challenge. The desired outcome can be controlled by carefully tuning the reaction parameters.
-
For Mono-amination:
-
Stoichiometry: Use a slight excess of 2,6-dichloropyridine relative to the amine (e.g., 1.2 to 1.5 equivalents of the dichloropyridine).[1]
-
Ligand Choice: Bidentate ligands like Xantphos are known to favor mono-amination.[1]
-
Reaction Time: Monitor the reaction closely and stop it once the starting amine is consumed to prevent further reaction to the di-aminated product.
-
-
For Di-amination:
-
Stoichiometry: Use an excess of the amine (e.g., >2 equivalents).[1]
-
Catalyst Loading: A higher catalyst loading may be required to drive the reaction to completion.[1]
-
Temperature & Time: More forcing conditions (higher temperature, longer reaction time) may be necessary for the second amination step.
-
Issue 3: Formation of Side Products
Several side reactions can compete with the desired amination, reducing the yield and complicating purification.
| Side Product | Potential Cause | Recommended Solution |
| Hydrodehalogenation (-Cl replaced by -H) | Slow reductive elimination, presence of trace water.[2] | Use bulky, electron-rich ligands (e.g., SPhos, RuPhos) to accelerate reductive elimination. Ensure strictly anhydrous conditions and use high-purity base.[2] |
| Solvolysis Products | Use of alcohol-based solvents (e.g., ethanol, t-BuOH) in the presence of a base. | Switch to a non-protic solvent like toluene, dioxane, or THF. |
| Hydrolysis of Chloro-substituent | Presence of water in the reaction mixture. | Ensure all reagents and solvents are scrupulously dried. Perform the reaction under a strictly inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the main catalytic methods for the amination of 2,6-dichloropyridine? A1: The two primary methods are catalyst-free Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. SNAr typically requires high temperatures (e.g., 140 °C in DMF) and is often suitable for the first mono-amination. The Buchwald-Hartwig reaction is generally more versatile and efficient, especially for less reactive C-Cl bonds, and operates at lower temperatures (80-120 °C).
Q2: Which palladium catalysts and ligands are most effective for aminating 2,6-dichloropyridine? A2: Due to the lower reactivity of the C-Cl bond, highly active catalyst systems are required. Effective systems often employ palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands. Recommended ligands include biarylphosphine ligands (e.g., SPhos, RuPhos, BrettPhos) and ferrocene-based ligands (e.g., Josiphos).[2] N-heterocyclic carbene (NHC) ligands can also offer high stability and activity.[1]
Q3: What are precatalysts, and why are they recommended? A3: Precatalysts, such as BrettPhos Pd G3, are stable, well-defined palladium complexes that readily generate the active Pd(0) catalytic species in solution.[1] They are often more reliable and efficient than using separate palladium sources (like Pd(OAc)₂) and ligands, as they do not require an in-situ reduction step and provide a more consistent concentration of the active catalyst.[2]
Q4: How important is the choice of base? A4: The base is critical. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are most common and effective.[2] If your substrate has base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may require a more active catalyst system or higher temperatures. The purity and anhydrous nature of the base are paramount to avoid side reactions.[2]
Q5: How do I prevent catalyst inhibition? A5: The pyridine nitrogen in the substrate or product can coordinate to the palladium center, inhibiting the catalyst. This is particularly relevant when aminating chloropyridines. Using sterically hindered ligands can physically block this coordination and mitigate catalyst deactivation.[1]
Data Presentation: Catalyst System Comparison
The following table summarizes catalyst systems reported for the Buchwald-Hartwig amination of dichloropyridines and related aryl chlorides. This data can serve as a starting point for reaction optimization.
| Catalyst System (Precursor/Ligand) | Base | Solvent | Temp. (°C) | Key Characteristics |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | Good for achieving selective mono-amination with careful control of stoichiometry.[1] |
| BrettPhos Pd G3 | LHMDS | THF | 65-80 | High catalyst activity, often allowing for lower reaction temperatures.[1] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | A classic bidentate ligand, may require higher temperatures for C-Cl activation.[1] |
| Pd(OAc)₂ / DavePhos | NaOtBu | Dioxane | 80-120 | Bulky, electron-rich monophosphine ligand effective for challenging substrates. |
| (NHC)Pd Precatalyst / IPr | K₃PO₄ | THF | 80 | N-heterocyclic carbene ligands offer high thermal stability and activity.[1] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Mono-Amination (Buchwald-Hartwig)
This protocol is a general method for the selective mono-amination of 2,6-dichloropyridine.
Materials:
-
2,6-Dichloropyridine (1.2 equivalents)
-
Amine (1.0 equivalent)
-
Palladium Precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., Xantphos, 4 mol%) or a Precatalyst (e.g., BrettPhos Pd G3, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube or glovebox, add the palladium precursor, ligand (if not using a precatalyst), and NaOtBu.
-
Add 2,6-dichloropyridine and the amine to the reaction vessel.
-
Add anhydrous toluene via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon consumption of the limiting reagent (typically the amine), cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Catalyst-Free Amination (SNAr)
This method is often suitable for a first amination step, particularly with less hindered amines.
Materials:
-
2,6-Dichloropyridine (1.0 equivalent)
-
Amine (1.0-1.2 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0-4.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add 2,6-dichloropyridine, the desired amine, and anhydrous potassium carbonate.
-
Add anhydrous DMF.
-
Seal the vial tightly and heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizations
Catalyst Selection Logic for Selective Amination
dot graph LR; subgraph "Reaction Goal" direction TB; A[Start: Amination of 2,6-Dichloropyridine]; end
end enddot Caption: Logic diagram for controlling selectivity in the amination of 2,6-dichloropyridine.
References
impact of base and solvent on Buchwald-Hartwig amination of dichloropyridines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Buchwald-Hartwig amination of dichloropyridines. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig amination of dichloropyridines, offering potential causes and actionable solutions.
Q1: My reaction shows low or no conversion of the dichloropyridine starting material. What are the common causes and how can I fix this?
Low to no conversion is a frequent challenge, primarily because aryl chlorides are less reactive than the corresponding bromides or iodides.[1] The oxidative addition of the C-Cl bond to the Palladium(0) complex is often the rate-limiting step.[1]
Possible Causes and Solutions:
-
Catalyst/Ligand Inactivity:
-
Solution: Ensure you are using a catalyst system known to be effective for aryl chlorides. Bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like XPhos or BINAP) are often required to facilitate the oxidative addition and subsequent steps of the catalytic cycle.[2][3] Consider using a pre-formed catalyst for more reliable generation of the active catalytic species.[4]
-
-
Inert Atmosphere:
-
Base Issues:
-
Solvent Choice:
Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) instead of the desired amination product. How can I minimize this side reaction?
Hydrodehalogenation is a common side reaction where the aryl chloride is reduced.[1] This can occur when the final reductive elimination step is slow, allowing for competing pathways.[1][8]
Possible Causes and Solutions:
-
Slow Reductive Elimination:
-
Presence of Water:
-
Solution: Ensure strictly anhydrous conditions. Trace amounts of water can contribute to hydrodehalogenation.[1]
-
-
Base Purity:
-
Solution: Impurities in the base can sometimes facilitate this side reaction. Use a high-purity, anhydrous base.[1]
-
Q3: How can I achieve regioselective mono-amination of a dichloropyridine (e.g., 2,4-dichloropyridine or 2,6-dichloropyridine)?
Achieving regioselectivity is a key challenge in the functionalization of dichloropyridines. The electronic and steric environment of the chlorine atoms influences their reactivity.
Influencing Factors and Strategies:
-
Inherent Reactivity: For many dichloropyridines, the chlorine at the 2-position is more activated towards oxidative addition than those at other positions.[9]
-
Catalyst and Ligand Control: The steric and electronic properties of the phosphine ligand can significantly influence which chlorine atom reacts. For instance, bulky ligands can direct the reaction to the less sterically hindered position.
-
Reaction Conditions: Careful control over reaction temperature, time, and stoichiometry of the amine is crucial for achieving selective mono-amination.[6] Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can favor mono-substitution.
Frequently Asked Questions (FAQs)
Q4: What is the best base to use for the Buchwald-Hartwig amination of dichloropyridines?
The optimal base depends on the specific substrates and their functional group tolerance.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and widely used.[4] However, they are not compatible with base-sensitive functional groups like esters and nitro groups.[7]
-
Weak Bases: For substrates with sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better choices, although they may require higher reaction temperatures.[4][5] The solubility of these bases can be a limiting factor, and vigorous stirring is often necessary.[4]
Q5: Which solvent is most suitable for this reaction?
The choice of solvent is critical for ensuring that all reaction components are sufficiently soluble.
-
Commonly Used Solvents: Aprotic, non-polar to polar solvents are generally used. Toluene and 1,4-dioxane are very common.[7][10] Other ethereal solvents like THF and dimethoxyethane (DME) are also employed.[4]
-
Solvents to Avoid: Chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine have been reported to inhibit the palladium catalyst and should be avoided.[4]
-
Polarity Considerations: In nonpolar solvents, an anionic base is generally required to deprotonate the neutral palladium-amine complex.[11] The product distribution can be strongly dependent on the solvent's polarity.[12][13]
Q6: How does the choice of phosphine ligand impact the reaction?
The phosphine ligand is a critical component of the catalyst system and plays a major role in the reaction's success.
-
Steric Bulk: Bulky ligands, such as trialkylphosphines and dialkylbiarylphosphines, are known to be highly effective.[8] They promote the formation of the monoligated palladium species, which is crucial for all stages of the catalytic cycle, and can increase the rate of reductive elimination relative to side reactions.[3][8]
-
Electron-Donating Properties: Electron-rich ligands enhance the electron density on the palladium center, which can facilitate the oxidative addition of the aryl chloride.
-
Bidentate vs. Monodentate Ligands: While early systems used bidentate ligands like BINAP and DPPF, many modern, highly active catalysts utilize bulky monodentate phosphine ligands.[8]
Data Presentation
Table 1: Effect of Base on the Buchwald-Hartwig Amination
| Entry | Base | pKaH | Common Substrate Tolerance | Typical Conditions | Reference(s) |
| 1 | NaOtBu | 19 | Not suitable for base-sensitive groups (esters, nitro) | Room temperature to moderate heat | [4][7] |
| 2 | LHMDS | 26 | Good proton tolerance | - | [4][7] |
| 3 | Cs₂CO₃ | 10 | Good for base-sensitive functional groups | Higher temperatures often required | [4][14] |
| 4 | K₃PO₄ | 12.3 | Good for base-sensitive functional groups | Higher temperatures often required | [4] |
| 5 | DBU | 13.5 | Soluble organic base, can be used for sensitive substrates | Often used in combination with inorganic bases | [4][15] |
Table 2: Common Solvents for Buchwald-Hartwig Amination
| Solvent | Type | Key Considerations | Reference(s) |
| Toluene | Aromatic | Very common, good for solubility of many organics | [7][10] |
| 1,4-Dioxane | Ether | Common, good dissolving power | [4][10] |
| THF | Ether | Common, lower boiling point than dioxane | [4][7] |
| DMF | Polar Aprotic | Can be used, but less common; may be necessary for polar substrates | [11][16] |
| Water | Aqueous | Used in some specialized, micellar catalytic systems | [10] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Dichloropyridine:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Dichloropyridine (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the dichloropyridine, palladium precatalyst, and phosphine ligand to an oven-dried Schlenk flask equipped with a magnetic stir bar.[6]
-
Reagent Addition: Add the base to the flask. Seal the flask with a septum.[6]
-
Solvent and Amine Addition: Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4][6]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench with a saturated aqueous solution of ammonium chloride or water.[6]
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent. Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination and a competing side reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. reddit.com [reddit.com]
Technical Support Center: Sonogashira Reactions with Electron-Deficient Pyridines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for Sonogashira cross-coupling reactions involving electron-deficient pyridine substrates. The inherent electronic properties and coordinating nature of these substrates can present unique challenges. This guide offers practical solutions in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira reaction with an electron-deficient chloropyridine failing or giving a very low yield?
A1: Low reactivity is a common issue with chloropyridines due to the strong C-Cl bond. Several factors can contribute to low or no yield:
-
Insufficiently Active Catalyst: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective enough to activate the inert C-Cl bond. More electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition step.[1]
-
Catalyst Deactivation: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst poisoning and the formation of inactive complexes.[2][3] This is particularly problematic with substrates like 2-halopyridines.
-
Inappropriate Reaction Conditions: Higher temperatures are generally necessary for the activation of C-Cl bonds compared to C-Br or C-I bonds.[1] However, excessively high temperatures can lead to catalyst decomposition.[2]
Q2: I'm observing significant alkyne homocoupling (Glaser coupling). How can I minimize this side reaction with my unreactive pyridine substrate?
A2: Glaser homocoupling is a common side reaction, especially in copper-catalyzed Sonogashira reactions, and can be exacerbated when the desired cross-coupling is slow. Key strategies to minimize this include:
-
Strictly Anaerobic Conditions: Oxygen promotes the oxidative homocoupling of the alkyne. It is crucial to thoroughly degas all solvents and reagents and maintain a rigorously inert atmosphere (argon or nitrogen) throughout the reaction.[1][4]
-
Copper-Free Conditions: The copper(I) co-catalyst is a primary promoter of Glaser coupling. Switching to a copper-free protocol is a highly effective way to prevent this side reaction.[1][5]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.[6]
-
Control Stoichiometry: Use only a slight excess (e.g., 1.1-1.2 equivalents) of the alkyne.[7]
Q3: What are the optimal catalyst and ligand systems for Sonogashira reactions with electron-deficient bromopyridines?
A3: While more reactive than their chloro-analogs, electron-deficient bromopyridines still benefit from carefully selected catalyst systems.
-
Bulky, Electron-Rich Ligands: Ligands such as P(t-Bu)₃ and other bulky phosphines can promote the formation of highly active monoligated palladium complexes, which are effective for the oxidative addition of less reactive aryl bromides.[5][8]
-
Pre-formed Catalysts: Using air-stable, pre-formed catalysts like [DTBNpP] Pd(crotyl)Cl can provide more consistent results by allowing for rapid access to the active monoligated state.[9]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes have also shown high efficacy in the coupling of aryl bromides.[10]
Q4: My reaction appears to stall before completion. What could be causing this catalyst deactivation with a pyridine substrate?
A4: Catalyst deactivation is a significant challenge when working with pyridine substrates. The primary deactivation pathways include:
-
Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can bind strongly to the palladium center, inhibiting key steps in the catalytic cycle like oxidative addition or reductive elimination.[3]
-
Formation of Inactive Palladium Black: If the catalytic cycle is slow, the active Pd(0) species may have a longer lifetime in solution, increasing the likelihood of agglomeration into inactive palladium black.[2] This can sometimes be observed as the reaction mixture turning black.
-
Oxidation of the Catalyst: The presence of residual oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.[2]
Troubleshooting Guide
Low or No Product Formation
If you are experiencing low to no yield, follow this troubleshooting workflow:
Caption: A logical workflow for diagnosing and addressing low conversion.
Significant Side Product Formation
The primary side product in Sonogashira reactions is the homocoupled alkyne (Glaser product).
Caption: Troubleshooting workflow for excessive alkyne homocoupling.
Quantitative Data on Reaction Conditions
Optimizing the Sonogashira coupling of electron-deficient pyridines often involves screening various parameters. The following tables summarize the effects of different catalysts, solvents, and bases on the yield of Sonogashira products.
Table 1: Optimization of Sonogashira Coupling of 2-Amino-3-Bromopyridines with Phenylacetylene [11]
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 98 |
| 2 | Pd(OAc)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 92 |
| 3 | PdCl₂(PPh₃)₂ (2.5) | - | Et₃N | DMF | 100 | 3 | 85 |
| 4 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | DBU | DMF | 100 | 3 | 75 |
| 5 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | K₂CO₃ | DMF | 100 | 3 | 68 |
| 6 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | Toluene | 100 | 3 | 88 |
| 7 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | Dioxane | 100 | 3 | 82 |
Table 2: Copper-Free Sonogashira Coupling of Various Bromo-pyridines with Phenylacetylene [5][9]
| Entry | Pyridine Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | (AllylPdCl)₂ / P(t-Bu)₃ | Cs₂CO₃ | Acetonitrile | RT | 12 | 85 |
| 2 | 3-Bromopyridine-N-oxide | (AllylPdCl)₂ / P(t-Bu)₃ | Cs₂CO₃ | Acetonitrile | RT | 12 | 92 |
| 3 | 1-Bromo-3,5-dimethoxybenzene | [DTBNpP] Pd(crotyl)Cl | TMP | DMSO | RT | 18 | 97 |
| 4 | 3-Bromothiophene | [DTBNpP] Pd(crotyl)Cl | TMP | DMSO | 60 | 18 | 75 |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of 2-Amino-3-bromopyridine[11]
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
2-Amino-3-bromopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
PPh₃ (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF), anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Add anhydrous, degassed DMF and stir the mixture for 30 minutes at room temperature.
-
Add 2-amino-3-bromopyridine (1.0 equiv) and the terminal alkyne (1.2 equiv) to the flask.
-
Reaction: Heat the reaction mixture to 100°C with vigorous stirring for 3 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[12]
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-alkynylpyridine.[11]
Protocol 2: Copper-Free Sonogashira Coupling of 3-Bromopyridine[5]
This protocol avoids the use of a copper co-catalyst, which is beneficial for preventing alkyne homocoupling.
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
(AllylPdCl)₂ (2.5 mol%)
-
P(t-Bu)₃ (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Acetonitrile, anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 3-bromopyridine, (AllylPdCl)₂, P(t-Bu)₃, and Cs₂CO₃ to a dry Schlenk flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed acetonitrile.
-
Add the terminal alkyne to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,6-Dichloro-3-phenylpyridine and Other Dihalopyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2,6-dichloro-3-phenylpyridine with other dihalopyridine isomers in key palladium-catalyzed cross-coupling reactions. Dihalopyridines are crucial building blocks in medicinal chemistry, and understanding their relative reactivity is essential for designing efficient and selective synthetic routes.[1][2] This analysis is supported by experimental data from the literature, focusing on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
General Principles of Dihalopyridine Reactivity
The reactivity of dihalopyridines in cross-coupling reactions is governed by several key factors:
-
Nature of the Halogen : The carbon-halogen (C-X) bond strength is a primary determinant. Reactivity follows the general trend: I > Br > Cl > F.[3] This is because the oxidative addition of the palladium catalyst to the C-X bond, often the rate-limiting step, is more facile for weaker bonds associated with heavier halogens.[3][4] Consequently, dichloropyridines are generally less reactive than their dibromo- or diiodo- counterparts and often require more robust catalytic systems.[5]
-
Position of the Halogen : The electron-withdrawing nature of the pyridine nitrogen atom significantly influences the electrophilicity of the carbon atoms. Positions ortho (C2, C6) and para (C4) to the nitrogen are more electron-deficient and thus more activated towards oxidative addition.[2][4] Positions meta (C3, C5) to the nitrogen are considerably less reactive.
-
Steric Hindrance : Substituents near the halogen can sterically hinder the approach of the bulky palladium catalyst, potentially reducing the reaction rate or influencing regioselectivity. For this compound, the phenyl group at the C3 position introduces significant steric bulk around the C2-Cl bond.
-
Catalyst System : The choice of palladium precursor, ligand, and base is critical for overcoming the lower reactivity of C-Cl bonds and for controlling regioselectivity.[5][6] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary for efficient coupling of chloropyridines.[6][7][8]
Logical Framework for Dihalopyridine Reactivity
The following diagram illustrates the key factors that determine the outcome of cross-coupling reactions with dihalopyridine substrates.
Caption: Factors influencing reactivity and selectivity in dihalopyridine cross-coupling.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. With dichloropyridines, achieving high yields, particularly for exhaustive (double) coupling, often requires optimized conditions, including sterically hindered ligands and strong bases.[8][9] The phenyl group in this compound is expected to decrease the reactivity of the C2-Cl bond due to steric hindrance, potentially allowing for selective mono-coupling at the C6 position under carefully controlled conditions.
Table 1: Comparative Data for Suzuki-Miyaura Coupling of Dichloropyridines
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Product(s) & Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|---|---|
| 2,6-Dichloropyridine | Heptyl boronic pinacol ester (2.3 equiv) | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | NS | 2,6-Diheptylpyridine (94%) | [8][9] |
| 2,5-Dichloropyridine | Arylboronic acid (1.2 equiv) | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | 2-Aryl-5-chloropyridine (Good yields) | [1] |
| 2,4-Dichloropyridine | Phenylboronic acid (1.2 equiv) | Pd(PEPPSI)(IPr) | Na₂CO₃ | PEG400/H₂O | 100 | 24 | 4-Phenyl-2-chloropyridine (Major, >95% selectivity) | [7] |
| 2,3,5-Trichloropyridine | Arylboronic acid (1.5 equiv) | Pd(OAc)₂ (ligand-free) | Na₂CO₃ | DMF/H₂O | 60 | 12 | 2-Aryl-3,5-dichloropyridine (Good yields) | [2] |
Note: The data presented is compiled from different sources and reaction conditions are not identical. NS = Not Specified.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental tool for constructing C-N bonds.[10] For dichloropyridines, regioselectivity is a key challenge. The C2 and C4 positions are generally more activated towards amination than C3 or C5.[4][11] In this compound, both chlorine atoms are at activated positions. However, the steric hindrance from the C3-phenyl group would likely favor mono-amination at the C6 position. Achieving diamination would require more forcing conditions.
Table 2: Comparative Data for Buchwald-Hartwig Amination of Dihalopyridines
| Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Product(s) & Yield | Reference(s) |
|---|---|---|---|---|---|---|---|
| 2,4-Dichloropyridine | Various anilines | Pd₂(dba)₃ / Xantphos | K₂CO₃ | Toluene | 100 | 4-Chloro-N-phenylpyridin-2-amine (Good yields, 20:1 to 50:1 selectivity for C2) | [11] |
| 3-Bromopyridine-D4 | Generic amine | Pd precatalyst / Phosphine ligand | NaOᵗBu or LiHMDS | Toluene or Dioxane | 80-110 | N-(pyridin-3-yl-D4)amine (General protocol) | [12] |
| 2-Chloropyridine derivatives | Generic amine | Pd₂(dba)₃ / BINAP | NaOᵗBu | Toluene | 80 | N-Aryl-pyridin-2-amine (General protocol) | [5] |
Note: The data presented is compiled from different sources and reaction conditions are not identical.
Performance in Sonogashira Coupling
The Sonogashira coupling reaction forms C-C bonds between aryl halides and terminal alkynes.[13] The general reactivity trend of I > Br > Cl is pronounced in this reaction.[5] Dichloropyridines are challenging substrates and typically require higher temperatures and a copper(I) co-catalyst.[5][14] Studies on 3,5-dibromo-2,6-dichloropyridine show that Sonogashira coupling occurs selectively at the more reactive C-Br bonds before reacting at the C-Cl bonds, highlighting the difference in reactivity.[15] For this compound, coupling would be expected to occur at both the C2 and C6 positions, but would require forcing conditions.
Table 3: Comparative Data for Sonogashira Coupling of Dihalopyridines
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Product(s) & Yield | Reference(s) |
|---|---|---|---|---|---|---|---|
| 3,5-Dibromo-2,6-dichloropyridine | Various terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | rt - 60 | Mono- and di-alkynylation at bromo positions (Good to excellent yields) | [5][15] |
| General Aryl Chloride | Terminal Alkyne | Pd₂(dba)₃ / Ligand 3 | Cs₂CO₃ | Dioxane | 120 | Aryl-alkyne (Efficient for aryl chlorides) | [16] |
| Aromatic Halide | Terminal Alkyne | Immobilized Pd CatCart® | NaOH | Methanol | 100 | Aryl-alkyne (Flow chemistry protocol) | [17] |
Note: The data presented is compiled from different sources and reaction conditions are not identical.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Dichloropyridine
This protocol is adapted from the procedure for the C2-arylation of 2,5-dichloropyridine.[1]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling of a dichloropyridine.
Methodology:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).[1]
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.[1]
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.[1]
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[1]
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyridine product.[1]
General Protocol for Buchwald-Hartwig Amination
This is a generalized protocol for the amination of a bromopyridine, which serves as a robust starting point for chloropyridines.[12]
Methodology:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOᵗBu, 1.5 equiv) under an inert atmosphere.[5][12]
-
Seal the tube, then evacuate and backfill with argon or nitrogen (repeat this cycle three times).
-
Add the anhydrous solvent (e.g., Toluene) via syringe.
-
Add the chloropyridine substrate (1.0 equiv) followed by the amine (1.2 equiv) via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[12]
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[12]
-
Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.[12]
General Protocol for Sonogashira Coupling
This protocol is adapted from a representative procedure for the coupling of a polyhalogenated pyridine.[5]
Methodology:
-
To a solution of the dichloropyridine (1.0 equiv) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.1-2.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%) under an inert atmosphere.[5]
-
Add an amine base, which can also serve as the solvent (e.g., triethylamine or diisopropylethylamine).[5][13]
-
Stir the reaction at the appropriate temperature (ranging from room temperature to 100 °C), monitoring progress by TLC or GC-MS.[5]
-
Once the reaction is complete, cool to room temperature and filter off any solids.
-
Concentrate the filtrate and perform a standard aqueous workup by extracting with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. thalesnano.com [thalesnano.com]
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2,6-Dichloro-3-phenylpyridine
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. This guide provides a detailed analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,6-dichloro-3-phenylpyridine, a compound of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum, this guide offers a robust, predicted fragmentation pathway based on established principles and data from structurally analogous compounds. Furthermore, we present a comparative overview of alternative analytical methodologies and detailed experimental protocols to facilitate its identification and quantification.
Predicted Mass Spectrometry Fragmentation Pattern of this compound
Electron ionization mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds. The fragmentation pattern observed in the mass spectrum serves as a unique molecular fingerprint. For this compound (C₁₁H₇Cl₂N), with a molecular weight of approximately 224.09 g/mol [1], the fragmentation is expected to be influenced by the presence of the phenyl ring, the pyridine core, and the two chlorine substituents.
The molecular ion peak (M⁺˙) should be observable at m/z 223 (for ³⁵Cl₂) and will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The relative abundance of the M⁺˙, [M+2]⁺˙, and [M+4]⁺˙ peaks is expected to be in a ratio of approximately 9:6:1.
Key predicted fragmentation pathways include:
-
Loss of a Chlorine Radical: A primary fragmentation event is the loss of a chlorine radical (•Cl) to form a stable cation at m/z 188. This fragment will also exhibit an isotopic peak at m/z 190.
-
Loss of Dichlorine: The molecular ion may also undergo the loss of a neutral dichlorine molecule (Cl₂) to yield a fragment at m/z 153.
-
Loss of HCl: Sequential loss of a hydrogen atom and a chlorine atom (as HCl) from the molecular ion could lead to a fragment at m/z 187.
-
Phenyl Cation Formation: Cleavage of the bond between the phenyl and pyridine rings can result in the formation of the stable phenyl cation at m/z 77.
-
Pyridine Ring Fragmentation: The dichloropyridine moiety can undergo fragmentation, potentially through the loss of cyanogen chloride (CNCl) or other small neutral molecules.
The following table summarizes the major predicted fragment ions for this compound.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Relative Abundance (Predicted) |
| 223/225/227 | [C₁₁H₇³⁵Cl₂N]⁺˙ / [C₁₁H₇³⁵Cl³⁷ClN]⁺˙ / [C₁₁H₇³⁷Cl₂N]⁺˙ (Molecular Ion) | Moderate |
| 188/190 | [C₁₁H₇³⁵ClN]⁺ / [C₁₁H₇³⁷ClN]⁺ | High |
| 153 | [C₁₁H₇N]⁺˙ | Moderate |
| 152 | [C₁₁H₆N]⁺ | Moderate |
| 77 | [C₆H₅]⁺ | Moderate |
Comparative Analysis with Alternative Analytical Methods
While GC-MS is a powerful tool for the analysis of this compound, other analytical techniques can provide complementary information or may be more suitable for specific applications.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility and partitioning, followed by mass-based detection. | High sensitivity and selectivity, provides structural information through fragmentation. | Requires volatile and thermally stable analytes. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Suitable for non-volatile and thermally labile compounds, versatile with various detectors (UV, MS). | May have lower resolution than GC for some compounds, can consume larger volumes of solvent. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structure determination, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts, more complex data interpretation. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines a general procedure for the analysis of this compound by GC-MS. Optimization of these parameters may be necessary depending on the specific instrument and sample matrix.
1. Sample Preparation:
-
Dissolve a known amount of this compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of 10-100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 250 °C at 15 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathway of this compound upon electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is crucial for confirming the proposed fragmentation pathways and for the development of robust analytical methods for this compound. The provided protocols and comparative analysis of alternative techniques offer a starting point for researchers in their analytical endeavors.
References
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2,6-Dichloropyridines
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Performance in the Functionalization of a Key Pyridine Intermediate.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] For medicinal chemists and materials scientists, the functionalization of the pyridine scaffold is of paramount importance, and 2,6-dichloropyridine serves as a readily available and cost-effective building block for the synthesis of multi-substituted pyridines.[3] However, the C-Cl bond's lower reactivity compared to C-Br or C-I bonds, coupled with potential catalyst inhibition by the pyridine nitrogen, presents a significant challenge.[4] Consequently, the choice of an appropriate palladium catalyst system is critical for achieving high yields and selectivity.[1]
This guide provides a comparative analysis of various palladium catalysts for the Suzuki coupling of 2,6-dichloropyridines, with a focus on catalyst precursors, ligands, and reaction conditions. The information is supported by experimental data from the literature to aid researchers in selecting the optimal catalytic system for their synthetic needs.
Catalyst Performance Comparison
The successful Suzuki coupling of 2,6-dichloropyridine often necessitates the use of robust catalyst systems, typically involving bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1][4] These ligands facilitate the oxidative addition of the palladium(0) to the C-Cl bond, a key step in the catalytic cycle. Below is a summary of the performance of various palladium catalyst systems.
Table 1: Performance of Palladium Catalysts in the Suzuki Coupling of 2,6-Dichloropyridine
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated | High | [2][4] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective | [2] |
| Pd(OAc)₂ | Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | N/A | Di-alkylated | High | [3] |
| Pd(PEPPSI-IPr) | IPr | Various | Various | 60-100 | N/A | C4-selective (on 2,4-dichloropyridine) | Good | [5] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | N/A | Mono-arylated | High | [4][6] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 18-22 | Di-arylated | Good to Better | [2][7] |
Note: Some data is extrapolated from studies on analogous dihalopyridines, as direct comparative studies on 2,6-dichloropyridine are limited. "High" and "Effective" are qualitative descriptors from the source material where specific yields were not provided for this exact substrate.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Suzuki coupling of 2,6-dichloropyridine.
Protocol 1: General Procedure for Mono-arylation using a Buchwald Ligand (e.g., SPhos)
This protocol is adapted from general procedures for deactivated aryl chlorides and is suitable for achieving mono-substitution.[4]
-
Materials:
-
2,6-Dichloropyridine (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed toluene and water (e.g., 10:1 v/v)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2,6-dichloropyridine, the arylboronic acid, and K₃PO₄.[4]
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.
-
Add the solvent system to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, perform an aqueous work-up, and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[8]
-
Protocol 2: General Procedure for Di-arylation using Pd(PPh₃)₄
This protocol is designed to favor the formation of the di-substituted product by using an excess of the boronic acid and potentially longer reaction times.[2][7]
-
Materials:
-
2,6-Dichloropyridine (1.0 equiv)
-
Arylboronic acid (2.2-2.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ or K₃PO₄ (3.0-4.0 equiv)
-
Degassed 1,4-Dioxane/H₂O (e.g., 4:1 v/v)
-
-
Procedure:
-
In a Schlenk flask, dissolve 2,6-dichloropyridine and the arylboronic acid in the chosen solvent system.[7]
-
Degas the solution by bubbling with an inert gas for 20-30 minutes.
-
Add the base and the Pd(PPh₃)₄ catalyst to the reaction mixture under a counterflow of inert gas.[7]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.[2]
-
Monitor the reaction for the disappearance of the starting material and the mono-arylated intermediate. This may require extended reaction times (e.g., 18-24 hours).[2]
-
After cooling to room temperature, perform an aqueous work-up and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by flash column chromatography.
-
Visualizations
General Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura coupling of 2,6-dichloropyridine.[3]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[7]
Conclusion
The Suzuki coupling of 2,6-dichloropyridine is a challenging yet highly valuable transformation for the synthesis of functionalized pyridines. While less reactive than its bromo- and iodo-analogs, the use of modern, highly active catalyst systems can overcome this hurdle.[1] Bulky, electron-rich phosphine ligands such as SPhos and XPhos, in combination with Pd(OAc)₂, have proven to be effective for this transformation, particularly for mono-arylation.[4] For di-arylation, more traditional catalysts like Pd(PPh₃)₄ can be employed, often requiring more forcing conditions. The choice of catalyst, ligand, base, and solvent must be carefully considered and optimized for each specific substrate combination to achieve the desired outcome. The data and protocols presented herein serve as a guide for researchers to make informed decisions in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Navigating the Synthesis of 2,6-Dichloro-3-phenylpyridine: A Comparative Guide to Synthetic Routes
For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of substituted pyridine scaffolds is a critical endeavor. Among these, 2,6-dichloro-3-phenylpyridine stands as a valuable intermediate. This guide provides a comparative analysis of established and potential synthetic routes to this target molecule, offering a validation of viable pathways through experimental data and detailed protocols.
Comparison of Synthetic Strategies
The synthesis of this compound primarily relies on the formation of a carbon-carbon bond between a dichloropyridine backbone and a phenyl group. Modern organometallic cross-coupling reactions are the most prevalent and effective methods to achieve this transformation. The choice of a specific route often depends on factors such as the availability of starting materials, desired yield and purity, scalability, and tolerance to various functional groups. Below is a comparative summary of potential synthetic strategies.
| Synthetic Route | Key Reaction | Starting Materials | Typical Reagents & Catalyst | Advantages | Disadvantages |
| Route 1: Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling | 2,6-Dichloropyridine, Phenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Base (e.g., K₂CO₃, Cs₂CO₃) | High yields, commercially available and stable reagents, good functional group tolerance. | Potential for side reactions if not optimized. |
| Route 2: Negishi Coupling | Palladium or Nickel-catalyzed cross-coupling | 3-Halo-2,6-dichloropyridine, Phenylzinc reagent | Pd or Ni catalyst (e.g., Pd(PPh₃)₄, Ni(acac)₂) | High reactivity, useful for less reactive halides. | Organozinc reagents are moisture and air-sensitive. |
| Route 3: Stille Coupling | Palladium-catalyzed cross-coupling | 3-Halo-2,6-dichloropyridine, Phenyltin reagent | Pd catalyst (e.g., Pd(PPh₃)₄) | Tolerates a wide range of functional groups. | Toxicity of organotin reagents and byproducts. |
Validated Synthetic Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction stands out as a robust and widely adopted method for the synthesis of biaryl compounds, including this compound. This is attributed to the operational simplicity, the stability of the boronic acid reagents, and the generally high yields.
Experimental Protocol
Materials:
-
2,6-Dichloro-3-iodopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloro-3-iodopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
-
Add 1,4-dioxane and degassed water in a 4:1 ratio to the flask.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) in a small amount of 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Expected Outcome:
Based on analogous Suzuki-Miyaura couplings of dichloropyridines, this route is anticipated to provide the desired product in good to excellent yields (typically >80%) with high purity after chromatographic purification.
Alternative Synthetic Routes
While the Suzuki-Miyaura coupling is a preferred method, alternative cross-coupling reactions such as the Negishi and Stille couplings offer viable pathways, particularly when specific substrate reactivities or functional group tolerances are a concern.
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent, which can be more reactive than the corresponding boronic acid, making it suitable for less reactive chloro-substituted pyridines.[1] However, the air and moisture sensitivity of organozinc reagents necessitates the use of anhydrous and inert reaction conditions.
Stille Coupling
The Stille coupling employs organotin reagents, which are known for their excellent functional group tolerance.[2] A significant drawback of this method is the toxicity of the tin compounds and the difficulty in removing tin-containing byproducts from the final product.[2]
Logical Workflow for Synthetic Route Validation
The validation of a synthetic route is a systematic process that involves several key stages, from initial feasibility assessment to final optimization and scale-up. The following diagram illustrates a typical workflow for this process.
Caption: A flowchart illustrating the key stages in the validation of a synthetic chemical route.
References
Comparative Biological Activity of 2,6-Dichloro-3-phenylpyridine Analogs: A Guide for Researchers
For researchers and professionals in drug development, this guide provides a comparative analysis of the biological activities of 2,6-dichloro-3-phenylpyridine analogs. The content is supported by experimental data from peer-reviewed studies, offering insights into their potential as therapeutic agents, particularly in oncology.
The this compound scaffold has emerged as a promising pharmacophore in the design of novel bioactive compounds. The presence of the dichlorinated pyridine ring combined with a phenyl group at the 3-position provides a unique three-dimensional structure that can interact with various biological targets. This guide summarizes the available data on the anticancer activities of analogs of this core structure, detailing their cytotoxic effects on different cancer cell lines.
Comparative Analysis of Anticancer Activity
Below is a summary of the cytotoxic activities of several pyridine derivatives, including those with the 2,6-dichloro substitution pattern or a 2,6-diaryl substitution pattern, which can be considered analogs for the purpose of understanding structure-activity relationships.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 ± 0.3 | [1] |
| Compound 2 | N-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | MDA-MB-231 (Breast) | 1.4 | [2] |
| Compound 3 | N-(6-Chloropyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide | - | - | [2] |
| Compound 4 | 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative | K562 (Leukemia) | 42 - 57 | [3] |
| Compound 5 | 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative | MCF-7 (Breast) | 44 - 72 | [3] |
| Compound 6 | 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative | SaOS2 (Osteosarcoma) | 52.5 - 71.5 | [3] |
| Compound 7 | 6-Amino-4-(2,4-dichlorophenyl)-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[4][5]dithiolo[3,4-b]pyridine-5-carboxamide | - | - | [6] |
| Compound 8 | 3,6-diunsaturated 2,5-diketopiperazine derivative | Hela (Cervical) | 0.7 | [7] |
| Compound 9 | 3,6-diunsaturated 2,5-diketopiperazine derivative | A549 (Lung) | 1.2 | [7] |
| Compound 10 | Pyrazolo[3,4-c]pyridine derivative | MIA PaCa-2 (Pancreatic) | Submicromolar to low micromolar | [8] |
| Compound 11 | Pyrazolo[3,4-c]pyridine derivative | SCOV3 (Ovarian) | Submicromolar to low micromolar | [8] |
| Compound 12 | 2,6-diaryl-substituted pyridine derivative | Various human cancer cell lines | Moderate cytotoxicity | [2] |
Note: The structures for compounds 3 and 7 were mentioned in the search results but specific IC50 values were not provided in the snippets. The table reflects the available data. It is important to note that the experimental conditions for these assays may vary between studies, which can influence the IC50 values.
Structure-Activity Relationship Insights
From the available data, some preliminary structure-activity relationships (SAR) can be inferred:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the 3-phenyl ring are expected to significantly influence biological activity. Electron-withdrawing or electron-donating groups can alter the electronic properties and steric profile of the molecule, affecting its interaction with target proteins.
-
Modifications of the Pyridine Ring: Alterations to the 2 and 6 positions of the pyridine ring, such as replacing the chloro groups with other substituents, can modulate the compound's potency and selectivity. Studies on related pyridine derivatives have shown that such modifications are critical for anticancer activity.[9][10]
-
Overall Molecular Conformation: The dihedral angle between the pyridine and phenyl rings, influenced by the substituents, plays a crucial role in defining the molecule's shape and its ability to fit into the binding pocket of a biological target.
Potential Signaling Pathways
While the precise mechanisms of action for many this compound analogs are still under investigation, compounds with similar structural features have been shown to interfere with key signaling pathways implicated in cancer progression. These include:
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell growth, proliferation, and survival.[4][11] Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of the EGFR tyrosine kinase are a major class of anticancer drugs. The this compound scaffold could potentially be developed into EGFR inhibitors.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
-
VEGFR Signaling Pathway: The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) play a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13] Inhibition of VEGFR signaling is a validated anti-cancer strategy.
Caption: Hypothetical inhibition of the VEGFR signaling pathway.
-
p53 Signaling Pathway: The p53 tumor suppressor protein is a crucial regulator of the cell cycle and apoptosis.[5][14] Many anticancer agents exert their effects by activating the p53 pathway, leading to programmed cell death in cancer cells.
Caption: Hypothetical activation of the p53 signaling pathway.
Experimental Protocols
The following are generalized protocols for common in vitro cytotoxicity assays used to evaluate the biological activity of compounds like the this compound analogs.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5][12][14]
Workflow:
Caption: Workflow of the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[4]
Workflow:
Caption: Workflow of the SRB cytotoxicity assay.
Detailed Steps:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the incubation period, the cells are fixed to the plate using trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with the SRB dye, which binds to cellular proteins.
-
Washing: Unbound dye is washed away with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Reading: The absorbance is measured at approximately 540 nm. The optical density is proportional to the total cellular protein, which correlates with the cell number.
Conclusion
The this compound scaffold holds considerable promise for the development of novel anticancer agents. The available data, though not from a single comparative study, suggests that derivatives of this and related structures exhibit significant cytotoxic activity against a variety of cancer cell lines. Further research is warranted to synthesize and screen a broader range of analogs to establish a more comprehensive structure-activity relationship. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The experimental protocols and potential signaling pathways outlined in this guide provide a foundational framework for researchers to further explore the therapeutic potential of this interesting class of compounds.
References
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The discovery of new cytotoxic pyrazolopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemijournal.com [chemijournal.com]
- 10. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cusabio.com [cusabio.com]
- 14. cusabio.com [cusabio.com]
Unveiling the Structural Landscape of 2,6-Dichloropyridine Derivatives: A Comparative Crystallographic Analysis
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is paramount for elucidating structure-activity relationships and driving rational drug design. X-ray crystallography provides an unparalleled, high-resolution view into the atomic arrangement of crystalline solids. This guide presents a comparative analysis of the X-ray crystal structures of two 2,6-dichloropyridine derivatives: 2,6-dichloro-3-nitropyridine and 2,6-dichloropyridine-3,5-dicarbonitrile. By examining their crystallographic data and experimental protocols, we can gain valuable insights into the subtle yet significant influence of substituent changes on the supramolecular architecture of this important chemical scaffold.
This guide will delve into the detailed crystallographic parameters of these compounds, offering a side-by-side comparison of their unit cell dimensions, space groups, and key bond lengths and angles. Furthermore, we will provide a comprehensive overview of the experimental methodologies employed in their synthesis, crystallization, and subsequent X-ray diffraction analysis. Visual representations of the experimental workflow will be provided to enhance clarity.
Comparative Crystallographic Data
The following table summarizes the key crystallographic data for 2,6-dichloro-3-nitropyridine and 2,6-dichloropyridine-3,5-dicarbonitrile, allowing for a direct comparison of their structural parameters.
| Parameter | 2,6-Dichloro-3-nitropyridine[1] | 2,6-Dichloropyridine-3,5-dicarbonitrile |
| Chemical Formula | C₅H₂Cl₂N₂O₂ | C₇HCl₂N₃ |
| Molecular Weight | 192.99 g/mol | 198.01 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | 7.9021(8) | 6.8473(9) |
| b (Å) | 19.166(2) | 12.1307(15) |
| c (Å) | 11.0987(9) | 19.430(3) |
| α (°) | 90 | 90 |
| β (°) | 122.072(5) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1424.4(2) | 1613.9(4) |
| Z | 8 | 8 |
| Temperature (K) | 296 | 297 |
| Radiation | Mo Kα | Mo Kα |
| R-factor | 0.067 | 0.067 |
Experimental Protocols
The successful determination of a crystal structure is contingent upon meticulous experimental procedures, from the synthesis of the target compound to the collection and refinement of diffraction data. This section outlines the methodologies employed for the two 2,6-dichloropyridine derivatives.
Synthesis and Crystallization
2,6-Dichloro-3-nitropyridine:
2,6-Dichloropyridine was added in portions to a mixture of concentrated sulfuric acid and fuming nitric acid at 0°C. The reaction mixture was then heated to 65°C for 2 hours. After cooling, the mixture was poured over ice, and the resulting solid precipitate was filtered and dried. The crude product was purified by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield pale yellow crystals of 2,6-dichloro-3-nitropyridine[1].
2,6-Dichloropyridine-3,5-dicarbonitrile:
The synthesis of this derivative involved a multi-step process. Initially, 2-amino-6-chloropyridine-3,5-dicarbonitrile was prepared. This intermediate was then reacted with copper(II) chloride and isopentyl nitrite in dry acetonitrile. The mixture was heated at 65°C for 5 hours. Following an acidic workup and extraction with dichloromethane, the crude product was purified by flash chromatography. Crystals suitable for X-ray analysis were obtained by the slow evaporation of a dichloromethane solution of the purified compound.
X-ray Data Collection and Structure Refinement
For both compounds, single-crystal X-ray diffraction data was collected using a Bruker SMART APEX CCD area-detector diffractometer with graphite-monochromated Mo Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F².
Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystal structure analysis of the 2,6-dichloropyridine derivatives discussed in this guide.
This comparative guide highlights the foundational role of X-ray crystallography in molecular characterization. The presented data and protocols for 2,6-dichloro-3-nitropyridine and 2,6-dichloropyridine-3,5-dicarbonitrile offer a valuable resource for researchers working with halogenated pyridine scaffolds, enabling a deeper understanding of their structural properties and paving the way for the design of novel molecules with tailored functionalities.
References
A Comparative Guide to Purity Assessment of Synthesized 2,6-Dichloro-3-phenylpyridine: HPLC vs. GC
For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is a critical, non-negotiable step in the pipeline from laboratory synthesis to potential therapeutic application. The presence of even minute quantities of impurities can drastically alter a compound's pharmacological activity, toxicity profile, and stability. This guide provides an in-depth, objective comparison of two instrumental analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for assessing the purity of synthesized 2,6-Dichloro-3-phenylpyridine.
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its purity is paramount for the reliability and reproducibility of experimental results. Both HPLC and GC are powerful chromatographic methods capable of separating components within a mixture, but they operate on different principles and are suited for different types of analytes.[1] The choice between them depends on the physicochemical properties of the target compound and its potential impurities, including volatility and thermal stability.[2][3]
Comparative Overview: HPLC vs. GC
The selection of an analytical method is a pivotal decision based on the compound's properties and the specific information required. HPLC is highly versatile and is often the primary choice for non-volatile or thermally sensitive compounds, making it a workhorse in the pharmaceutical industry.[1][2] Conversely, GC is the specialist for volatile and thermally stable substances, offering exceptional resolution and speed for suitable analytes.[1][4]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation is based on the partitioning of components between a liquid mobile phase and a solid stationary phase, driven by polarity.[3] | Separation relies on the partitioning of volatile components between a gaseous mobile phase and a solid or liquid stationary phase, based on volatility and interaction with the stationary phase.[2][3] |
| Typical Column | Reversed-phase C18 or C8 columns (e.g., 150 mm x 4.6 mm, 5 µm).[3][5] | Capillary columns like DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm).[6] |
| Mobile Phase | A mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile, methanol).[3][5] | An inert carrier gas, such as Helium, Nitrogen, or Hydrogen.[2] |
| Temperature | Typically operates at or near ambient temperatures (e.g., 25-40°C).[2][3] | Requires a high-temperature oven with a programmed temperature ramp (e.g., 50°C to 300°C) to ensure volatilization.[2][6] |
| Detectors | UV-Vis/Diode Array Detector (DAD), Mass Spectrometer (MS), Fluorescence, Refractive Index (RI).[2][5] | Flame Ionization Detector (FID), Mass Spectrometer (MS), Electron Capture Detector (ECD), Thermal Conductivity Detector (TCD).[2][6] |
| Analyte Suitability | Ideal for non-volatile, thermally unstable, and high molecular weight compounds.[2] | Best for volatile and thermally stable compounds that can be vaporized without decomposition.[1][2] |
| Common Impurities | Effective for separating a broad range of impurities, including non-volatile by-products and degradation products.[3] | Excellent for separating volatile impurities, such as residual solvents and volatile starting materials.[3][6] |
Experimental Protocols
Reproducibility in scientific research hinges on detailed and accurate methodologies. The following sections provide adaptable protocols for the purity analysis of this compound using both HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method suitable for quantifying the purity of this compound and identifying non-volatile impurities.
1. Instrumentation:
-
An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[5]
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL using the same solvent mixture.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[5]
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 40% B
-
2-17 min: 40% to 90% B
-
17-20 min: 90% B
-
20-21 min: 90% to 40% B
-
21-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: 254 nm.[6]
-
Injection Volume: 10 µL.[5]
4. Data Analysis:
-
Purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks in the chromatogram.[6]
Gas Chromatography (GC) Protocol
This GC protocol is designed for the analysis of this compound and is particularly effective for detecting volatile impurities and residual solvents.
1. Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[6]
2. Sample Preparation:
-
Accurately weigh about 25 mg of the synthesized this compound.
-
Dissolve the sample in 25 mL of a high-purity solvent such as acetone or ethyl acetate to achieve a concentration of 1 mg/mL.[6]
-
Ensure the sample is fully dissolved before injection.
3. GC Conditions:
-
Column: DB-5ms or equivalent 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.[6]
-
Injector Temperature: 280°C.[6]
-
Injection Volume: 1 µL with a split ratio of 50:1.[6]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min up to 280°C.
-
Hold: 10 minutes at 280°C.[6]
-
-
Detector Temperature: 300°C (FID) or MS transfer line at 280°C.[6]
4. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak in relation to the total peak area in the chromatogram.[6]
Data Presentation and Interpretation
The following tables present hypothetical data obtained from the HPLC and GC analyses of a synthesized batch of this compound, illustrating how purity and impurity profiles can be quantified.
Table 1: Hypothetical HPLC Purity Analysis Data
| Component | Retention Time (min) | Peak Area | Area % | Identification |
| Impurity 1 | 4.52 | 15,800 | 0.45 | Unreacted Starting Material |
| Impurity 2 | 11.89 | 28,050 | 0.80 | By-product |
| This compound | 14.25 | 3,449,650 | 98.50 | Product |
| Impurity 3 | 16.03 | 8,750 | 0.25 | Unknown |
| Total | 3,502,250 | 100.00 |
Table 2: Hypothetical GC Purity Analysis Data
| Component | Retention Time (min) | Peak Area | Area % | Identification |
| Impurity A | 2.15 | 12,500 | 0.40 | Residual Solvent (Toluene) |
| Impurity B | 8.77 | 21,900 | 0.70 | Volatile By-product |
| This compound | 11.54 | 3,098,200 | 98.80 | Product |
| Impurity C | 12.91 | 4,700 | 0.10 | Unknown |
| Total | 3,137,300 | 100.00 |
Visualizing the Analytical Process
To better illustrate the workflow and decision-making process, the following diagrams are provided.
Caption: Workflow from synthesis to final product qualification.
Caption: Decision tree for selecting an analytical method.
Conclusion
Both HPLC and GC are indispensable tools for assessing the purity of synthesized this compound. HPLC stands out for its versatility and applicability to a wide range of non-volatile and thermally sensitive impurities, making it a robust primary method for purity determination in pharmaceutical contexts.[1][7] GC offers superior performance for the analysis of volatile compounds, making it the ideal choice for quantifying residual solvents and other volatile by-products.[4]
Ultimately, for a comprehensive and rigorous purity assessment, a dual-method approach is often the most effective strategy. Employing HPLC to quantify the main compound and non-volatile impurities, supplemented by GC analysis to screen for residual solvents, provides a complete and reliable characterization of the synthesized product, ensuring its quality and suitability for further research and development.
References
A Predictive Comparison of Theoretical and Experimental Spectroscopic Data for 2,6-Dichloro-3-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the theoretical and experimental spectroscopic data for the compound 2,6-dichloro-3-phenylpyridine. Due to the limited availability of direct experimental spectra for this specific molecule, this document leverages experimental data from its constituent parent molecules, 2,6-dichloropyridine and 3-phenylpyridine, to establish a reliable predictive framework. This approach, combined with established computational methodologies, offers valuable insights into the expected spectroscopic signatures of this compound, aiding in its identification, characterization, and application in research and development.
Predicted Spectroscopic Data Summary
The following tables summarize the expected quantitative data for this compound based on a composite analysis of its parent structures and common computational prediction models.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | ~7.8-8.0 | Doublet |
| H-5 | ~7.4-7.6 | Doublet |
| Phenyl Protons | ~7.3-7.6 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2, C-6 | ~150-152 |
| C-3 | ~135-137 |
| C-4 | ~140-142 |
| C-5 | ~122-124 |
| Phenyl C1 (ipso) | ~136-138 |
| Phenyl C2, C6 | ~128-130 |
| Phenyl C3, C5 | ~129-131 |
| Phenyl C4 | ~128-130 |
Table 3: Predicted Key Infrared (IR) Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| C=C and C=N Stretching | 1600-1400 |
| C-Cl Stretch | 800-600 |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 223/225/227 | Characteristic isotopic pattern for two chlorine atoms. |
| [M-Cl]⁺ | 188/190 | Loss of a chlorine atom. |
| [M-C₅H₃NCl₂]⁺ | 77 | Phenyl fragment. |
Experimental and Computational Methodologies
2.1. Experimental Protocols for Parent Molecules
The predictive data presented is benchmarked against experimental data for 2,6-dichloropyridine and 3-phenylpyridine obtained under standard analytical conditions.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are commonly obtained using an FTIR spectrometer. Solid samples are prepared as KBr pellets, and the spectra are recorded in the 4000-400 cm⁻¹ range.
-
Mass Spectrometry: Mass spectra are generally acquired using a mass spectrometer with electron ionization (EI) at 70 eV.
2.2. Computational Methodology for Theoretical Predictions
Theoretical spectroscopic data for this compound can be reliably predicted using Density Functional Theory (DFT) calculations.
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Method: The B3LYP hybrid functional is a common and effective choice for balancing accuracy and computational cost for organic molecules.
-
Basis Set: A basis set such as 6-311++G(d,p) is recommended to provide an accurate description of the electronic structure.
-
NMR Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate ¹H and ¹³C NMR chemical shifts.
-
IR Prediction: Vibrational frequencies and intensities are calculated from the optimized geometry to simulate the IR spectrum.
-
UV-Vis Prediction: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum.
Visualization of the Predictive Workflow
The following diagram illustrates the logical workflow for combining experimental data from parent molecules with computational methods to predict the spectroscopic properties of this compound.
Caption: Workflow for the predictive spectroscopic analysis of this compound.
Discussion and Interpretation
The spectroscopic properties of this compound are a composite of the electronic effects of its substituents on the pyridine ring.
-
¹H NMR: The two chlorine atoms at the 2 and 6 positions are strongly electron-withdrawing, which will deshield the adjacent protons (H-4 and H-5), causing them to appear at a relatively downfield chemical shift. The phenyl group at the 3-position will introduce a set of multiplets in the aromatic region, with chemical shifts influenced by the electronic communication between the two rings.
-
¹³C NMR: The carbons directly bonded to the chlorine atoms (C-2 and C-6) are expected to be significantly downfield due to the electronegativity of chlorine. The presence of the phenyl group will also influence the chemical shifts of the pyridine ring carbons, particularly C-3 and C-4.
-
IR Spectroscopy: The IR spectrum will be characterized by the typical aromatic C-H, C=C, and C=N stretching vibrations. The strong C-Cl stretching bands in the lower frequency region will be a key diagnostic feature for the presence of the chloro substituents.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks with a ratio of approximately 9:6:1), which is a definitive indicator of its elemental composition. Fragmentation will likely involve the loss of chlorine and the formation of phenyl and pyridyl cations.
This predictive guide serves as a valuable resource for the initial identification and characterization of this compound in the absence of a dedicated experimental spectral library. For definitive structural confirmation, it is recommended to synthesize or acquire a sample of the compound and perform the experimental analyses outlined herein.
comparing the efficacy of different ligands in Buchwald-Hartwig amination of 2,6-Dichloro-3-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. The selective mono-amination of substrates bearing multiple reactive sites, such as 2,6-dichloro-3-phenylpyridine, is a common challenge in the synthesis of complex molecules for pharmaceutical and materials science applications. The choice of ligand is paramount in achieving high efficacy and selectivity in these transformations. This guide offers an objective comparison of the performance of various ligands commonly employed in the Buchwald-Hartwig amination of dichloropyridines, supported by experimental data from related systems, to aid researchers in ligand selection and reaction optimization.
Comparative Performance of Phosphine Ligands
The efficacy of the Buchwald-Hartwig amination is critically dependent on the nature of the phosphine ligand. Factors such as steric bulk, electron-donating ability, and the specific nature of the amine and aryl halide substrates all play a significant role in the catalytic activity. Bulky, electron-rich phosphine ligands are generally favored as they promote the key steps of the catalytic cycle. While specific comparative data for the amination of this compound is not extensively available in a single study, the following table summarizes the performance of common ligands in the amination of structurally similar dichloropyridine and other challenging aryl chloride substrates. This data provides a strong foundation for ligand selection in the target reaction.
| Ligand | Amine Type | Typical Yield Range (%) | Catalyst System | Base | Solvent | Temperature (°C) | Reference |
| XPhos | Primary & Secondary | 85-98% | Pd₂(dba)₃ or Pd(OAc)₂ | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 | [1][2] |
| RuPhos | Primary & Hindered Secondary | 80-95% | Pd₂(dba)₃ or Pd(OAc)₂ | NaOtBu, LiHMDS | Toluene, THF | 80-110 | [2][3] |
| SPhos | Primary & Secondary | 82-96% | Pd₂(dba)₃ or Pd(OAc)₂ | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | 80-110 | [3] |
| BrettPhos | Primary (especially hindered) | 75-99% | Pd₂(dba)₃ or G3-Precatalyst | LiHMDS, NaOtBu | THF, Toluene | RT-100 | [2][3] |
| Josiphos | Primary & Secondary | Good to Moderate | Pd(OAc)₂ | NaOtBu | Toluene | 100 | [3] |
| Xantphos | Primary & Secondary (especially with DBU) | 70-88% | [Pd(cinnamyl)Cl]₂ | DBU | Toluene | 100 | [1] |
Note: The yields presented are based on studies with various dichloropyridines and other aryl chlorides and should be considered as a guideline for the amination of this compound. Optimization of reaction conditions is recommended for this specific substrate.
Experimental Protocols
A generalized and reliable experimental protocol is crucial for the successful execution and comparison of different ligand systems in the Buchwald-Hartwig amination. The following protocol is adapted from established procedures for the selective mono-amination of dichloropyridines and can be used as a starting point for the reaction of this compound.
General Protocol for Ligand Screening in the Mono-amination of this compound:
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, or a primary aliphatic amine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, SPhos, BrettPhos)
-
Base (e.g., NaOtBu, K₃PO₄, LiHMDS)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) to the reaction vessel.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent to dissolve the solids, followed by the addition of the amine (1.1-1.2 equivalents) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Mandatory Visualizations
To better understand the processes involved in this comparative study, the following diagrams illustrate the general catalytic cycle of the Buchwald-Hartwig amination and a typical experimental workflow for ligand screening.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,6-Dichloro-3-phenylpyridine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 2,6-Dichloro-3-phenylpyridine, a compound that requires careful handling due to its potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound and its waste in a well-ventilated area, preferably within a certified laboratory chemical fume hood. All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Equipment/Measure | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and absorption. |
| Body Protection | A standard laboratory coat, worn fully buttoned. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid the inhalation of dust or vapors. |
| Emergency Equipment | An emergency eyewash station and a safety shower should be readily accessible. | For immediate decontamination in case of accidental exposure. |
In the event of a spill, small quantities should be absorbed with an inert, non-combustible material such as vermiculite or sand and placed in a designated hazardous waste container. For larger spills, it is imperative to contact your institution's Environmental Health and Safety (EHS) department immediately.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash[1].
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing boats, absorbent pads), must be classified as hazardous waste.
-
This waste stream should be segregated from other chemical waste to prevent incompatible mixtures.
-
-
Containerization:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container with a secure, sealable lid.
-
-
Labeling:
-
Properly label the hazardous waste container with the necessary information to ensure safe handling and disposal.
-
Table 2: Hazardous Waste Container Labeling Requirements
| Label Component | Description |
| "Hazardous Waste" | The words "Hazardous Waste" must be clearly visible. |
| Chemical Name | The full chemical name: "this compound". Avoid using abbreviations or chemical formulas. |
| Associated Hazards | Indicate the primary hazards (e.g., "Toxic," "Irritant"). |
| Accumulation Start Date | The date when the first drop of waste was added to the container. |
| Contact Information | Name and contact information of the responsible researcher or laboratory. |
-
Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from sources of ignition or incompatible materials. Secondary containment is recommended to manage potential leaks.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Complete all required waste disposal forms accurately and maintain a record of the disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling 2,6-Dichloro-3-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2,6-Dichloro-3-phenylpyridine, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are based on established safety data sheets and are intended to supplement, not replace, institutional and regulatory guidelines.
Hazard Summary
This compound is a combustible liquid that is harmful if swallowed and fatal if it comes into contact with skin or is inhaled. It can cause severe skin irritation and serious eye damage. Furthermore, it may lead to respiratory irritation and potential organ damage through prolonged or repeated exposure. This substance is also very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
Strict adherence to the following personal protective equipment guidelines is mandatory when handling this compound.
| Protection Type | Specific Requirement | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent serious eye damage from splashes or aerosols. |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber), a fully-buttoned lab coat, and protective clothing. Nitrile gloves are not recommended. | To prevent fatal skin contact and irritation.[1] Immediately remove and launder any contaminated clothing.[2] |
| Respiratory Protection | A NIOSH-approved respirator is necessary, especially when working outside of a certified chemical fume hood or if there is a risk of aerosol generation.[1] | To prevent fatal inhalation of vapors or mists. Personnel must be medically cleared and fit-tested to wear a respirator.[1] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound within a certified laboratory chemical fume hood.[1][3]
-
Ensure that an emergency eyewash station and safety shower are readily accessible, within a 10-second travel distance (approximately 50 feet).[1]
-
Provide adequate ventilation to minimize the concentration of vapors.[3][4]
Handling Procedures:
-
Before use, inspect all PPE for integrity.[5]
-
Avoid the generation of vapors and aerosols.
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly after handling the substance.[6]
Storage:
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][3]
-
Store in a locked and secure area, accessible only to authorized personnel.
-
Segregate from incompatible materials such as strong oxidizing agents and acids.[7]
Emergency Procedures
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4][9] Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes.[6][7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[8][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5] |
| Spill | For a small spill, trained personnel wearing appropriate PPE can clean it up. For a large spill, evacuate the area, secure it, and contact emergency services.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the waste through a licensed disposal company.[5] Do not dispose of it down the drain.[5]
-
Contaminated Materials: Any materials that have come into contact with the chemical, including gloves and lab coats, should be disposed of as hazardous waste in accordance with institutional and local regulations.[5]
Workflow and Safety Protocols
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
